molecular formula C9H5Br2N B1372101 2,8-Dibromoquinoline CAS No. 871507-79-8

2,8-Dibromoquinoline

Cat. No.: B1372101
CAS No.: 871507-79-8
M. Wt: 286.95 g/mol
InChI Key: DPABNLZUYUAAFA-UHFFFAOYSA-N
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Description

2,8-Dibromoquinoline is a high-purity, halogenated heterocyclic compound that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its molecular structure features bromine atoms at the 2 and 8 positions of the quinoline scaffold, making it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille protocols, to create more complex structures for material science and pharmaceutical applications . Quinolines and their derivatives are recognized for a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antimalarial properties . Specifically, dibromoquinoline analogs have demonstrated significant, broad-spectrum antifungal activity in scientific studies, showing efficacy against pertinent species of Candida , Cryptococcus , and Aspergillus at low concentrations . Research into the mechanism of action of a related dibromoquinoline compound indicates that its antifungal effect may be achieved through the disruption of metal ion homeostasis in fungal cells, a novel and previously unexploited mechanism . Furthermore, at sub-inhibitory concentrations, such compounds can interfere with key virulence factors like hyphae and biofilm formation in C. albicans . This makes this compound a promising scaffold for researchers developing novel antifungal agents and probing biological pathways. This product is intended for chemical synthesis and research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPABNLZUYUAAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672820
Record name 2,8-Dibromoquinoline
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Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871507-79-8
Record name 2,8-Dibromoquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dibromoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Dibromoquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast and intricate landscape of heterocyclic chemistry, quinoline and its derivatives stand out as "privileged structures," forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Their versatile scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the halogenated quinolines, 2,8-dibromoquinoline emerges as a key synthetic intermediate, offering two reactive bromine sites for the construction of more complex molecular architectures. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound, consolidating its chemical and physical properties, a validated synthesis protocol, reactivity, and potential applications in the field of drug discovery and development.

Core Chemical and Physical Properties

This compound, identified by the CAS number 871507-79-8 , is a solid at room temperature.[3][4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 871507-79-8[3]
Molecular Formula C₉H₅Br₂N[3]
Molecular Weight 286.95 g/mol [3]
Physical State Solid[4]
Melting Point 118-119 °C[3]
Boiling Point Data not available
Purity Typically ≥95%[4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available precursor, 8-bromoquinolin-2(1H)-one. This one-step protocol offers a high yield and a straightforward workup procedure.[3]

Diagram of Synthesis Workflow

Synthesis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 8-Bromoquinolin-2(1H)-one 8-Bromoquinolin-2(1H)-one Reagents Phosphorus tribromide (PBr₃) 140 °C, 3 hours 8-Bromoquinolin-2(1H)-one->Reagents Reaction This compound This compound Reagents->this compound Yield: 80% Reactivity cluster_reactions Cross-Coupling Reactions cluster_products Potential Derivatives This compound This compound Suzuki Suzuki Coupling (with Boronic Acids) This compound->Suzuki Sonogashira Sonogashira Coupling (with Alkynes) This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Stille Stille Coupling (with Organostannanes) This compound->Stille Aryl_Derivatives Aryl/Heteroaryl Substituted Quinolines Suzuki->Aryl_Derivatives Alkynyl_Derivatives Alkynyl Substituted Quinolines Sonogashira->Alkynyl_Derivatives Amino_Derivatives Amino Substituted Quinolines Buchwald-Hartwig->Amino_Derivatives Other_Derivatives Other Functionalized Quinolines Stille->Other_Derivatives

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,8-Dibromoquinoline is a halogenated heterocyclic aromatic compound with a quinoline core. The quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. The introduction of bromine atoms at the 2 and 8 positions significantly alters the electronic and steric properties of the quinoline ring system, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

The unequivocal structural confirmation and purity assessment of this compound are paramount for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the spectroscopic analysis of this compound.

A Note on Data Availability: As of the writing of this guide, a complete set of publicly available, experimentally verified ¹H NMR, ¹³C NMR, and IR spectra for this compound could not be located. Therefore, for the NMR and IR sections of this guide, we will utilize the comprehensive spectral data available for the closely related isomer, 6,8-Dibromoquinoline , to illustrate the principles of spectral interpretation for a dibromoquinoline system. It is crucial to note that while the foundational principles of interpretation are the same, the precise chemical shifts and absorption frequencies will differ for this compound due to the different substitution pattern. For the Mass Spectrometry section, we will utilize the confirmed molecular weight and predicted isotopic patterns for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Core Principles and Experimental Rationale

¹H and ¹³C NMR spectroscopy are based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.

For a molecule like this compound, we expect to see distinct signals for each chemically non-equivalent proton and carbon atom. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituents, as well as by anisotropic effects from the aromatic rings. Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the dibromoquinoline sample into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals. CDCl₃ is a common choice for many organic compounds. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. c. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved signals. d. Acquire a standard ¹H NMR spectrum. This will provide information on the proton environments and can be used to set the parameters for the ¹³C NMR experiment. e. Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process FID acquire_C13->process interpret Interpret Spectra process->interpret elucidate Elucidate Structure interpret->elucidate

NMR Experimental Workflow.
Data Interpretation: A Case Study of 6,8-Dibromoquinoline

The following tables summarize the reported ¹H and ¹³C NMR data for 6,8-Dibromoquinoline, which will serve as our model for interpretation.[1]

Table 1: ¹H NMR Data for 6,8-Dibromoquinoline (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.04ddJ = 4.2, 1.6
H-37.50ddJ = 8.3, 4.2
H-48.04ddJ = 8.3, 1.5
H-57.97dJ = 2.0
H-78.16dJ = 2.0

Table 2: ¹³C NMR Data for 6,8-Dibromoquinoline (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2151.5
C-3122.7
C-4135.9
C-4a144.1
C-5129.7
C-6125.9
C-7135.7
C-8119.9
C-8a130.1

¹H NMR Interpretation:

  • H-2, H-3, and H-4: These protons belong to the pyridine ring. H-2 is the most deshielded due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd) due to coupling with H-3 and a smaller long-range coupling with H-4. H-3 and H-4 are coupled to each other (J = 8.3 Hz), which is a typical ortho coupling constant in aromatic systems.

  • H-5 and H-7: These protons are on the benzene ring. They appear as doublets with a small meta coupling constant (J = 2.0 Hz). The absence of a signal for H-6 confirms the substitution at this position.

¹³C NMR Interpretation:

  • The spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • C-2 and C-4 are typically the most downfield signals in the quinoline ring system due to the influence of the nitrogen atom.

  • The carbons directly bonded to the bromine atoms (C-6 and C-8 ) are expected to be shifted upfield compared to their unsubstituted counterparts due to the heavy atom effect of bromine.

  • The quaternary carbons (C-4a, C-6, C-8, and C-8a ) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

For This compound , we would expect a different splitting pattern in the ¹H NMR spectrum. H-3 and H-4 would likely appear as doublets due to their ortho coupling. The protons on the benzene ring would also show a different pattern of chemical shifts and couplings.

Dibromoquinoline_Structure cluster_28 This compound This compound

Structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Core Principles and Experimental Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved. The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, we expect to see characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and the C-Br stretching vibrations.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

1. Sample Preparation: a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. Data Acquisition: a. Lower the ATR press to ensure good contact between the sample and the crystal. b. Acquire a background spectrum of the empty ATR crystal. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_spectrum Process and Analyze Spectrum sample_scan->process_spectrum end End process_spectrum->end

IR Spectroscopy Experimental Workflow.
Data Interpretation: A Case Study of 6,8-Dibromoquinoline

The following table lists the characteristic IR absorption bands reported for 6,8-Dibromoquinoline.[1]

Table 3: Characteristic IR Absorption Bands for 6,8-Dibromoquinoline

Wavenumber (cm⁻¹)Vibration Type
3026Aromatic C-H Stretch
1638, 1617, 1587, 1545C=C and C=N Aromatic Ring Stretch
1467, 1443Aromatic C-H In-plane Bend
857, 809, 779Aromatic C-H Out-of-plane Bend
677, 593, 543, 501C-Br Stretch

IR Spectrum Interpretation:

  • Aromatic C-H Stretch: The absorption band at 3026 cm⁻¹ is characteristic of C-H stretching vibrations in aromatic rings.

  • Aromatic Ring Stretching: The series of bands between 1638 and 1545 cm⁻¹ are due to the C=C and C=N stretching vibrations within the quinoline ring system.

  • C-H Bending: The bands in the 1467-1443 cm⁻¹ and 857-779 cm⁻¹ regions correspond to in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic rings.

  • C-Br Stretch: The absorptions in the lower frequency region (below 700 cm⁻¹) are characteristic of C-Br stretching vibrations.

For This compound , we would expect to see a similar set of absorption bands, with potential minor shifts in their positions due to the different electronic environment.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Core Principles and Experimental Rationale

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). A molecule containing one bromine atom will show two peaks in its mass spectrum for the molecular ion, separated by 2 m/z units, with nearly equal intensities (the M and M+2 peaks). A molecule with two bromine atoms, such as this compound, will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation: a. For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2. Data Acquisition: a. Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump. b. Ionize the sample in the ESI source. c. The ions are then transferred to the mass analyzer where they are separated by their m/z ratio. d. The detector records the abundance of each ion, and the data is displayed as a mass spectrum.

Data Interpretation for this compound

The molecular formula of this compound is C₉H₅Br₂N, with a monoisotopic mass of approximately 284.88 Da.

Table 4: Predicted Mass Spectrometry Data for this compound [2]

AdductPredicted m/z
[M+H]⁺285.88616
[M+Na]⁺307.86810
[M]⁺284.87833

Mass Spectrum Interpretation:

  • Molecular Ion Peak: The mass spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the presence of two bromine atoms, we expect to see peaks at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The most abundant peaks in the molecular ion region will be at m/z values of approximately 285, 287, and 289 (for the [M+H]⁺ ion), with a relative intensity ratio of approximately 1:2:1.

  • Fragmentation Pattern: Depending on the ionization energy, the molecular ion may fragment into smaller ions. The fragmentation pattern can provide additional structural information.

Isotopic_Pattern cluster_pattern Expected Isotopic Pattern for [M]⁺ of C₉H₅Br₂N pattern

Schematic representation of the expected 1:2:1 isotopic pattern for the molecular ion of a compound containing two bromine atoms.

Conclusion

The spectroscopic analysis of this compound, and indeed any synthetic compound, relies on a multi-technique approach for unambiguous structural confirmation. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By carefully acquiring and interpreting the data from these complementary techniques, researchers can be confident in the identity and purity of their materials, which is a critical foundation for any subsequent scientific investigation or application.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dibromoquinoline is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of quinoline, a "privileged structure" in drug discovery, this compound serves as a versatile scaffold for the synthesis of a diverse array of novel molecules. The strategic placement of bromine atoms at the 2 and 8 positions offers two reactive sites for further functionalization, enabling the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning applications in drug development.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 871507-79-8[1]
Molecular Formula C₉H₅Br₂N[1][4]
Molecular Weight 286.95 g/mol [1]
Appearance Solid[1]
Melting Point 118-119 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. Insoluble in water.General chemical principles
Purity Typically >95%[1][3]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of its structural analogues and general principles of spectroscopy, the following characteristics can be expected:

  • ¹H NMR: The proton NMR spectrum is anticipated to display signals in the aromatic region (typically δ 7.0-8.5 ppm). The five protons on the quinoline ring system will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbons directly bonded to the bromine atoms (C2 and C8) are expected to be significantly deshielded.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

The synthesis of this compound can be approached through various methods, often involving the bromination of a quinoline precursor. A common strategy involves the aromatization of a dibrominated tetrahydroquinoline intermediate.

Synthetic Workflow Example:

Synthesis cluster_start Starting Material cluster_bromination Bromination cluster_aromatization Aromatization Tetrahydroquinoline Tetrahydroquinoline Dibromo-tetrahydroquinoline Dibromo-tetrahydroquinoline Tetrahydroquinoline->Dibromo-tetrahydroquinoline Br₂ This compound This compound Dibromo-tetrahydroquinoline->this compound DDQ

Caption: A generalized synthetic pathway to this compound.

Experimental Protocol: Synthesis of 6,8-Dibromoquinoline (as an illustrative example)
  • Precursor Synthesis: Synthesize 6,8-dibromo-1,2,3,4-tetrahydroquinoline according to established literature procedures.

  • Aromatization:

    • Dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 g, 3.44 mmol) in 30 mL of benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.

    • In a separate flask, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 g, 8.81 mmol) in 10 mL of freshly distilled and dried benzene.

    • Add the DDQ solution to the tetrahydroquinoline solution.

    • Heat the reaction mixture to reflux at 80°C for 36 hours.

    • Upon cooling, filter the dark green solidified mixture.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a 1:9 mixture of ethyl acetate and hexane as the eluent to yield 6,8-dibromoquinoline.

Chemical Reactivity and Applications in Drug Development

The true utility of this compound in drug discovery lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The bromine atoms at the C2 and C8 positions serve as versatile handles for the introduction of a wide range of molecular fragments, enabling the synthesis of extensive compound libraries for biological screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6][7] In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a key strategy in modifying the pharmacological properties of a lead compound.[8]

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-Br (this compound) Ar-Pd(II)L₂(Br) Ar-Pd(II)L₂(Br) Oxidative_Addition->Ar-Pd(II)L₂(Br) Transmetalation Transmetalation Ar-Pd(II)L₂(Br)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(R) Transmetalation->Ar-Pd(II)L₂(R) Reductive_Elimination Reductive Elimination Ar-Pd(II)L₂(R)->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinoline (General Procedure)

This protocol is a generalized procedure and should be optimized for specific substrates and scales.[9][10]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This reaction is of paramount importance in medicinal chemistry as it allows for the synthesis of aryl amines, a common motif in pharmacologically active molecules. Using this compound as a substrate, a variety of primary and secondary amines can be introduced at the 2 and/or 8 positions, providing access to a rich chemical space for drug discovery.[14]

Anticancer and Antimicrobial Potential

Derivatives of brominated quinolines have demonstrated significant potential as both anticancer and antimicrobial agents.[8][15][16][17] For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have shown potent cytotoxic effects against various human cancer cell lines, with proposed mechanisms including the inhibition of topoisomerase I.[15] Furthermore, amino-substituted dibromoquinolines have exhibited promising antimicrobial activity against a range of bacteria and fungi.[15] These findings underscore the potential of this compound as a valuable starting material for the development of novel therapeutics in these areas.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a key building block in modern organic and medicinal chemistry. Its well-defined physical properties and, more importantly, its versatile chemical reactivity, make it an invaluable tool for the synthesis of complex molecules with potential therapeutic applications. The ability to functionalize the quinoline core at two distinct positions through robust and high-yielding cross-coupling reactions provides a powerful platform for the design and synthesis of next-generation drug candidates. As research in this area continues, the full potential of this compound in the development of novel therapeutics is yet to be fully realized.

References

An In-Depth Technical Guide to the Solubility of 2,8-Dibromoquinoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Physicochemical Challenge of 2,8-Dibromoquinoline

This compound is a halogenated heterocyclic compound that serves as a versatile building block in modern organic synthesis. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antiseptic properties.[1] The bromine atoms at the 2- and 8-positions provide reactive handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] These synthetic applications are critical in the development of novel therapeutic agents and advanced materials.[4][5]

Despite its synthetic importance, a significant gap exists in the publicly available physicochemical data for this compound, most notably its solubility in common organic solvents. Solubility is a fundamental property that dictates every stage of a compound's lifecycle in a laboratory and beyond—from reaction conditions and purification strategies (like recrystallization) to formulation for biological screening.[6] Poorly characterized solubility can lead to suboptimal reaction yields, challenging purification, and inaccurate results in bioassays.[6]

This guide addresses this knowledge gap not by presenting pre-existing data, but by providing a comprehensive framework for its determination. We will delve into the theoretical principles governing the solubility of this specific molecule, provide authoritative, step-by-step protocols for its experimental measurement, and discuss the critical factors that influence this property. This document is designed for researchers, chemists, and drug development professionals, empowering them to generate reliable solubility data and make informed decisions in their work.

Part 1: Theoretical Framework for Predicting Solubility

Understanding the molecular structure of this compound allows us to make educated predictions about its solubility behavior based on the foundational chemical principle: "like dissolves like".[7][8] This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another.

Molecular Structure Analysis:

  • Quinoline Core: The core is a bicyclic aromatic system containing a nitrogen atom. This makes the molecule weakly basic and introduces a degree of polarity due to the nitrogen lone pair.[1] The aromatic system is capable of π-π stacking interactions.

  • Bromo Substituents: The two bromine atoms are highly electronegative, introducing C-Br polar bonds. However, their symmetric placement on the molecule can reduce the overall molecular dipole moment. Furthermore, they add significant molecular weight and volume, increasing the van der Waals forces.

Predicted Solubility Profile:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, aromatic, and halogenated structure suggests that van der Waals forces will be the primary solute-solvent interaction. Therefore, this compound is expected to have moderate to good solubility in nonpolar solvents that can engage in these forces.

  • Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, DMF): These solvents have significant dipole moments. They can interact with the polar C-Br bonds and the nitrogen atom of the quinoline ring. We predict good solubility in these solvents, particularly in DMSO and DMF, which are known for their strong dissolving power for a wide range of organic compounds.[9]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, but the molecule lacks hydrogen bond donors. Its large nonpolar surface area will likely dominate, leading to poor solubility in highly polar protic solvents like water. Solubility is expected to increase in alcohols like ethanol as the nonpolar alkyl chain provides more favorable van der Waals interactions.

The following diagram illustrates the relationship between solute and solvent polarity, which forms the basis of these predictions.

G cluster_solute Solute: this compound cluster_solvent Solvent Classes cluster_interaction Interaction Strength & Predicted Solubility Solute Predominantly Nonpolar Weakly Polar Features High_Sol High Solubility Solute->High_Sol Favorable Dipole & van der Waals Interactions Med_Sol Moderate Solubility Solute->Med_Sol 'Like dissolves Like' (van der Waals) Low_Sol Low Solubility Solute->Low_Sol Mismatched Polarity (Hydrophobic Effect) Nonpolar Nonpolar (e.g., Toluene, Hexane) PolarAprotic Polar Aprotic (e.g., DMSO, THF) PolarProtic Polar Protic (e.g., Water, Ethanol) High_Sol->PolarAprotic Med_Sol->Nonpolar Low_Sol->PolarProtic

Caption: Predicted solubility based on solute-solvent polarity matching.

Part 2: Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, they must be validated by empirical data. The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the Saturation Shake-Flask (SSF) method .[10] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[11]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is a self-validating system because the confirmation of equilibrium and the presence of undissolved solid ensure the measurement reflects true thermodynamic solubility.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Orbital shaker or rotator with temperature control[12]

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilution

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[12] This confirms that the solution is saturated.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium.[10] A typical period is 24 to 48 hours. It is crucial to establish that equilibrium has been reached by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. The most reliable method is centrifugation, followed by careful collection of the supernatant.[10]

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles that could falsely elevate the measured concentration.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL, g/L, or mol/L.

Workflow Visualization

The following diagram outlines the critical steps of the Saturation Shake-Flask protocol.

G start Start prep 1. Preparation Add excess solid compound to a vial. start->prep add_solvent 2. Solvent Addition Add a known volume of solvent. prep->add_solvent equilibrate 3. Equilibration Agitate at constant T for 24-48 hours. add_solvent->equilibrate separate 4. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate filtrate 5. Filtration Filter supernatant with 0.22 µm syringe filter. separate->filtrate quantify 6. Quantification Dilute and measure concentration (e.g., HPLC, UV-Vis). filtrate->quantify end End (Solubility Data) quantify->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Part 3: Data Presentation and Influencing Factors

Summarizing Quantitative Data

For clear comparison and record-keeping, solubility data should be presented in a structured table. This allows for easy assessment of the compound's behavior across a range of solvents and conditions.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
Nonpolar Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Polar Aprotic DMSO25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Polar Protic Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Water25Experimental ValueCalculated ValueLikely very low
Key Factors Influencing Solubility
  • Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic.[6][8] When reporting solubility, the temperature must always be specified.[11] For drug development, measurements are often performed at both room temperature (25°C) and physiological temperature (37°C).[10]

  • pH of the Medium: The quinoline nitrogen is basic and can be protonated in acidic conditions. This would form a salt, which is ionic and expected to be significantly more soluble in polar solvents, especially water.[1] While this is less of a factor in unbuffered organic solvents, it becomes critical in aqueous or mixed-solvent systems, and is a key consideration in drug absorption.[6]

  • Solvent Polarity: As discussed in the theoretical framework, the match between the polarity of the solute and the solvent is the primary determinant of solubility.[8]

Conclusion

Characterizing the solubility of this compound is an essential step toward its effective utilization in research and development. In the absence of published data, this guide provides the necessary theoretical and practical tools for scientists to generate this critical information. By combining an understanding of molecular structure with rigorous experimental methodology like the Shake-Flask method, researchers can produce reliable and reproducible solubility data. This knowledge will directly support the rational design of synthetic routes, the development of robust purification protocols, and the successful formulation of this valuable compound for further applications.

References

Synthesis of Novel 2,8-Dibromoquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and functional properties. Among these, dihalogenated quinolines serve as versatile building blocks for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of novel 2,8-dibromoquinoline derivatives. We will delve into the strategic synthesis of the this compound core, its detailed characterization, and its potential for further functionalization. This document is intended to be a practical resource for researchers, offering detailed experimental protocols, insights into reaction mechanisms, and a framework for the rational design of new quinoline-based compounds.

Introduction: The Significance of the this compound Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms, particularly bromine, onto the quinoline ring system dramatically enhances its synthetic utility. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

The this compound scaffold is of particular interest due to the distinct electronic environments of the C2 and C8 positions. The C2 position is part of the electron-deficient pyridine ring, while the C8 position is on the carbocyclic ring. This differentiation in reactivity can potentially allow for selective functionalization at one position over the other, paving the way for the synthesis of a diverse library of disubstituted quinolines with unique three-dimensional structures and properties. This guide will provide a plausible and detailed synthetic route to this valuable building block and explore its potential in the development of novel chemical entities.

Synthesis of the this compound Core: A Multi-Step Approach

A direct and selective dibromination of quinoline to achieve the 2,8-disubstituted pattern is challenging due to the complex regioselectivity of electrophilic aromatic substitution on the quinoline ring. Therefore, a multi-step synthetic strategy is required. The most logical approach involves the sequential introduction of the two bromine atoms. Herein, we propose a robust synthetic pathway commencing with the synthesis of 8-bromoquinoline, followed by the introduction of a bromine atom at the 2-position.

Step 1: Synthesis of 8-Bromoquinoline

The synthesis of 8-bromoquinoline can be efficiently achieved via a Skraup-Doebner-von Miller type reaction starting from 2-bromoaniline. This classic cyclization reaction provides a reliable method for constructing the quinoline core.

Reaction:

Experimental Protocol:

  • Reagents: 2-bromoaniline, glycerol, sulfuric acid, arsenic pentoxide (or other mild oxidizing agent).

  • Procedure:

    • To a mixture of 2-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser, slowly and carefully add concentrated sulfuric acid with cooling.

    • Add a mild oxidizing agent, such as arsenic pentoxide.

    • Heat the mixture cautiously. The reaction is exothermic and may become vigorous.

    • Once the initial vigorous reaction subsides, continue heating the mixture at reflux for several hours.

    • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 8-bromoquinoline can be purified by steam distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to acrolein, the key electrophile in the reaction.

  • The oxidizing agent is necessary to convert the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.

  • Careful temperature control is essential due to the highly exothermic nature of the Skraup reaction.

Step 2: Synthesis of 8-Bromoquinoline N-oxide

To facilitate the introduction of a substituent at the C2 position, the nitrogen atom of the quinoline ring is first oxidized to the corresponding N-oxide. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack and also influences the regioselectivity of subsequent reactions.

Reaction:

Experimental Protocol:

  • Reagents: 8-bromoquinoline, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 8-bromoquinoline in dichloromethane.

    • Add m-CPBA portion-wise to the solution at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 8-bromoquinoline N-oxide, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-Chloro-8-bromoquinoline

The N-oxide can be converted to a 2-haloquinoline using a variety of reagents. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation, yielding the 2-chloro derivative.

Reaction:

Experimental Protocol:

  • Reagents: 8-bromoquinoline N-oxide, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add 8-bromoquinoline N-oxide to an excess of phosphorus oxychloride with cooling.

    • Heat the reaction mixture at reflux for a few hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

    • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude 2-chloro-8-bromoquinoline can be purified by column chromatography.

Step 4: Synthesis of this compound

The final step involves the conversion of the 2-chloro substituent to a bromo group. This can be achieved through a halogen exchange reaction, often facilitated by the use of a bromide source in a high-boiling solvent.

Reaction:

Experimental Protocol:

  • Reagents: 2-chloro-8-bromoquinoline, hydrobromic acid (HBr) in acetic acid.

  • Procedure:

    • Dissolve 2-chloro-8-bromoquinoline in a solution of hydrobromic acid in acetic acid.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • After cooling, pour the reaction mixture into water and neutralize with a base to precipitate the crude product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

Characterization of this compound

Unambiguous characterization of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the final compound.

Technique Expected Observations
¹H NMR A complex aromatic region with distinct signals for the quinoline protons. The chemical shifts and coupling constants will be indicative of the 2,8-disubstitution pattern.
¹³C NMR The spectrum will show the expected number of carbon signals for the dibromoquinoline structure. The signals for the carbon atoms attached to the bromine atoms will be shifted to a characteristic range.
Mass Spectrometry (MS) The mass spectrum will show a characteristic molecular ion peak cluster with an isotopic pattern indicative of the presence of two bromine atoms (M, M+2, and M+4 peaks in a ratio of approximately 1:2:1).
Melting Point A sharp melting point is indicative of a pure compound.

Derivatization of the this compound Scaffold

The synthetic utility of this compound lies in its potential for selective functionalization. The C2-Br and C8-Br bonds exhibit different reactivities, which can be exploited for sequential or site-selective derivatization.

  • C2-Position: The C2-Br bond is generally more reactive towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline nitrogen. It is also highly susceptible to palladium-catalyzed cross-coupling reactions.

  • C8-Position: The C8-Br bond is less reactive towards nucleophilic attack but can readily participate in various cross-coupling reactions.

This differential reactivity allows for a modular approach to the synthesis of a wide array of novel 2,8-disubstituted quinoline derivatives.

Experimental Workflow for Derivatization:

Derivatization_Workflow This compound This compound Suzuki_Coupling Suzuki Coupling (Pd catalyst, boronic acid) This compound->Suzuki_Coupling Selective at C2 or C8 Buchwald_Hartwig Buchwald-Hartwig Amination (Pd catalyst, amine) This compound->Buchwald_Hartwig Selective at C2 or C8 Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst, alkyne) This compound->Sonogashira_Coupling Selective at C2 or C8 Nucleophilic_Substitution Nucleophilic Substitution (e.g., with alkoxides, thiols) This compound->Nucleophilic_Substitution Preferential at C2 Product_Library Diverse Library of 2,8-Disubstituted Quinolines Suzuki_Coupling->Product_Library Buchwald_Hartwig->Product_Library Sonogashira_Coupling->Product_Library Nucleophilic_Substitution->Product_Library

Caption: Derivatization strategies for the this compound scaffold.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound, a valuable and versatile building block for the development of novel quinoline derivatives. By following the detailed multi-step synthesis and leveraging the differential reactivity of the two bromine substituents, researchers can access a wide array of new chemical entities with potential applications in drug discovery and materials science. The provided protocols and mechanistic insights are intended to empower scientists to explore the rich chemical space accessible from this promising scaffold.

A Technical Guide to the Computational Analysis of 2,8-Dibromoquinoline: A DFT-Driven Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the computational and theoretical study of 2,8-Dibromoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the electronic structure, reactivity, and intermolecular interactions of such molecules is paramount for the rational design of novel therapeutic agents. This document moves beyond a simple recitation of methods; it delves into the causality behind procedural choices, offering a self-validating workflow grounded in Density Functional Theory (DFT).

The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs, from antimalarials like chloroquine to modern antibiotics.[1][2] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, membrane permeability, and binding interactions, often enhancing its biological activity.[3] this compound, therefore, represents a promising, yet underexplored, candidate for further investigation. This guide outlines a synergistic approach, combining theoretical calculations with established experimental validation protocols to fully elucidate its therapeutic potential.

Molecular Foundation: Synthesis and Spectroscopic Characterization

A robust computational study begins with a well-characterized molecule. The synthesis of this compound serves as the entry point, providing the physical sample for empirical validation of our theoretical models.

Synthesis Protocol

While various methods exist for quinoline synthesis, a common route to brominated quinolines involves the electrophilic bromination of a substituted precursor. For instance, the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) or molecular bromine can yield dibrominated products.[4] A specific, optimized synthesis for this compound is crucial for obtaining a pure starting material.

Spectroscopic Validation

Computational results must be benchmarked against experimental data. The primary methods for structural validation include FT-IR, NMR, and UV-Vis spectroscopy.

  • FT-IR Spectroscopy : Infrared spectroscopy probes the vibrational modes of the molecule. The experimental spectrum should show characteristic peaks for C-H stretching in the aromatic region (3100-3000 cm⁻¹), C=C and C=N stretching (1600-1400 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).[5][6]

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern. For this compound, one would expect distinct signals for the remaining five protons on the quinoline ring system, with chemical shifts and coupling constants consistent with the assigned positions.[7]

  • UV-Vis Spectroscopy : This technique reveals electronic transitions within the molecule. Quinoline derivatives typically exhibit strong π-π* transitions in the UV region (200-400 nm).[6][8] The absorption maxima (λ_max) provide a key parameter for validating theoretical electronic transition calculations.

The Computational Core: A Validated DFT Workflow

Density Functional Theory (DFT) offers a powerful balance of accuracy and computational cost for studying molecular systems of this size.[7] The choice of functional and basis set is critical for obtaining reliable results.

Rationale for Method Selection
  • Functional : The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing excellent descriptions of molecular geometries and vibrational frequencies.[5][9]

  • Basis Set : The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the anisotropic shape of electron clouds, which is crucial for halogenated systems.[5]

  • Software : All calculations can be performed using software packages like Gaussian.[7]

Step-by-Step Computational Protocol
  • Structure Input : Draw the this compound molecule in a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization : Import the structure into the calculation software. Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation : Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical FT-IR spectrum.

  • Spectroscopic & Electronic Properties : From the optimized structure, perform single-point energy calculations to derive the electronic properties, including HOMO-LUMO orbitals, MEP maps, and data for NBO analysis.

  • Data Analysis : Visualize and interpret the output files to extract the desired structural, spectroscopic, and electronic parameters.

Computational Workflow Diagram

DFT Workflow for this compound Fig. 1: Computational Analysis Workflow cluster_setup Setup & Optimization cluster_analysis Property Calculation & Analysis cluster_validation Validation & Application Input 1. Initial Structure (this compound) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation (Validation of Minimum) Opt->Freq HOMO_LUMO 4a. FMO Analysis (HOMO-LUMO) Freq->HOMO_LUMO Optimized Geometry MEP 4b. MEP Analysis Freq->MEP Optimized Geometry NBO 4c. NBO Analysis Freq->NBO Optimized Geometry Hirshfeld 4d. Hirshfeld Surface Freq->Hirshfeld Optimized Geometry Spectra 4e. Theoretical Spectra (IR, UV-Vis) Freq->Spectra Optimized Geometry Bio_Assay 6. Biological Assays (e.g., Antibacterial MIC) HOMO_LUMO->Bio_Assay Predict & Correlate MEP->Bio_Assay Predict & Correlate Exp_Data 5. Experimental Data (FT-IR, NMR, UV-Vis) Spectra->Exp_Data Compare & Validate

Caption: A validated workflow for DFT analysis of this compound.

In-Depth Analysis of Molecular Properties

The following analyses provide a multi-faceted understanding of this compound's electronic nature and potential for interaction.

Optimized Geometry and Vibrational Spectra

The first step in validation is comparing the calculated geometry and vibrational frequencies with experimental data. A close match confirms the suitability of the chosen computational method.

ParameterExperimental DataCalculated (B3LYP/6-311++G(d,p))
Key Bond Lengths (Å)
C2-BrFrom XRD dataValue
C8-BrFrom XRD dataValue
C-N Bond 1From XRD dataValue
Key Vibrational Frequencies (cm⁻¹)
Aromatic C-H stretchValueValue (Scaled)
C=N/C=C Ring stretchValueValue (Scaled)
C-Br stretchValueValue (Scaled)
Table 1: Comparison of Experimental and Theoretical Structural Data.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10]

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).

  • Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable.[10][11] This is often correlated with higher biological activity.[12]

The HOMO and LUMO densities for this compound should be visualized to identify the regions of the molecule involved in these frontier orbitals. Typically, for aromatic systems, these orbitals are delocalized across the π-system.

ParameterEnergy (eV)
E_HOMOValue
E_LUMOValue
Energy Gap (ΔE) Value
Table 2: Calculated Frontier Orbital Energies.
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for intermolecular interactions.[9][13]

  • Red/Yellow Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen.

  • Blue Regions : Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are often located around hydrogen atoms.

For this compound, the MEP map is expected to show a negative potential region near the quinoline nitrogen atom, making it a primary site for hydrogen bonding or metal coordination. The bromine atoms can also exhibit regions of both positive (σ-hole) and negative potential, influencing halogen bonding interactions.[14]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concept.[15] It quantifies delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The second-order perturbation energy, E(2), measures the strength of these donor-acceptor interactions.[16] Key interactions to investigate in this compound include:

  • π → π * interactions within the aromatic system, indicating electron delocalization and aromaticity.

  • n → π * interactions, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π*) of the ring, which contributes to the stability of the system.

  • n → σ * interactions involving the bromine lone pairs, which can influence bond strengths and reactivity.

Bridging Theory and Function: Biological Activity

Quinoline derivatives are well-documented for their broad-spectrum antimicrobial activities.[17][18][19][20] The computational data gathered can be used to form hypotheses about the potential of this compound as an antimicrobial agent. For example, the molecule's reactivity (indicated by the HOMO-LUMO gap) and its surface electrostatic potential (from the MEP map) can suggest how it might interact with biological targets like bacterial enzymes or cell membranes.[21]

Proposed Mechanism of Action & Drug Discovery Pipeline

Drug Discovery Pipeline Fig. 2: Integrated Drug Discovery & Validation Pipeline cluster_design Computational Design cluster_exp Experimental Validation cluster_opt Lead Optimization dft DFT Analysis (this compound) reactivity Predict Reactivity (HOMO-LUMO, MEP) dft->reactivity docking Molecular Docking (vs. Bacterial Targets) reactivity->docking synthesis Synthesis & Purification docking->synthesis Validate Hit mic In Vitro MIC/MBC Assay synthesis->mic toxicity Cytotoxicity Assay (e.g., on Vero cells) mic->toxicity sar Structure-Activity Relationship (SAR) mic->sar Feedback toxicity->sar Feedback lead_opt Lead Optimization sar->lead_opt

Caption: A pipeline integrating DFT studies with experimental validation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To validate the predicted bioactivity, an in vitro antibacterial assay is essential. The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculation : Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

  • Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The computational study of this compound, when executed through a rigorous and self-validating DFT workflow, provides profound insights into its physicochemical properties. By correlating theoretical descriptors of reactivity and intermolecular interactions with experimentally determined biological activity, researchers can accelerate the drug discovery process. This integrated approach, combining theoretical prediction with empirical validation, allows for the rational design of more potent and selective quinoline-based therapeutics, ultimately transforming molecular understanding into tangible clinical potential.

References

2,8-Dibromoquinoline: A Versatile Heterocyclic Scaffold for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Application Scientists

Introduction: The Quinoline Core in Modern Materials Science

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a privileged structural motif. While its derivatives are extensively studied in medicinal chemistry for their diverse pharmacological activities, their potential in materials science is equally compelling.[1] The inherent rigidity, thermal stability, and rich electronic properties of the quinoline core make it an exceptional building block for a new generation of functional materials.

This guide focuses on a particularly valuable, yet underexplored, derivative: 2,8-dibromoquinoline . The strategic placement of two bromine atoms transforms this simple heterocycle into a powerful and versatile platform for molecular engineering. These bromine atoms serve as reactive handles, allowing for the precise and controlled construction of complex, π-conjugated systems through modern cross-coupling chemistry. This capability is the cornerstone of its potential, enabling the fine-tuning of critical properties such as light absorption, emission, charge transport, and conductivity, which are essential for applications in organic electronics, sensing, and advanced polymers.

This document serves as a technical primer, synthesizing established principles of synthetic chemistry with forward-looking applications to illuminate the potential of this compound as a key component in the materials scientist's toolbox.

Core Synthesis and Functionalization Pathways

The utility of any molecular building block begins with its accessibility and the predictability of its subsequent reactions. This compound can be reliably synthesized and then functionalized through well-established organometallic reactions, providing a robust foundation for materials development.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 8-bromoquinolin-2(1H)-one.[2] The mechanism involves the conversion of a carbonyl group to a bromide, a standard transformation in heterocyclic chemistry.

Materials:

  • 8-bromo-1H-2-quinolinone

  • Phosphorus tribromide (PBr₃)

  • Ice-water mixture

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-bromo-1H-2-quinolinone (1.0 eq) with phosphorus tribromide (2.0-2.2 eq).

  • Heating: Heat the reaction mixture to 140°C under an inert atmosphere (e.g., nitrogen or argon). Stir vigorously for 3-4 hours. The mixture will become a dark, viscous liquid.

  • Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly. Very slowly and cautiously, pour the reaction mixture into a beaker containing a vigorously stirred ice-water mixture (approx. 20 mL of water per gram of starting material). Caution: This quenching process is highly exothermic and may release fumes. Perform in a well-ventilated fume hood.

  • Precipitation & Filtration: Continue stirring the quenched mixture for 1 hour. A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product. The product identity can be confirmed by mass spectrometry, which will show the characteristic isotopic pattern for a molecule containing two bromine atoms.[2]

Key Functionalization Reactions

The true power of this compound lies in the selective reactivity of its two carbon-bromine bonds. These sites are ideal for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3]

  • Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form C-C bonds, ideal for creating bi-aryl systems or extending conjugation.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear, rigid linkers into a molecular structure.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing charge-transporting moieties or coordination sites.

These reactions allow scientists to "decorate" the quinoline core, transforming it from a simple building block into a complex, functional molecule tailored for a specific application.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Quinoline Derivatives DBQ This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) DBQ->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ R-C≡CH) DBQ->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (+ R₂NH) DBQ->Buchwald Pd Catalyst, Base Aryl 2,8-Diarylquinoline Suzuki->Aryl Alkynyl 2,8-Dialkynylquinoline Sonogashira->Alkynyl Amino 2,8-Diaminoquinoline Buchwald->Amino

Figure 1: Key cross-coupling pathways for functionalizing the this compound core.

Application Domain 1: Organic Electronics

The development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) relies on molecules with extended π-conjugation to facilitate charge transport and control electronic energy levels. Dibrominated heterocycles are crucial monomers for synthesizing the polymers and oligomers used in these devices.[4]

Role in Conjugated Polymers

This compound is an ideal candidate as a monomer unit for polymerization. Via reactions like Suzuki polycondensation, it can be copolymerized with various aromatic diboronic esters to create high-performance polymers. The quinoline unit offers several advantages:

  • Electron-Deficient Nature: The nitrogen atom in the quinoline ring makes it moderately electron-deficient. When copolymerized with electron-rich units, it can form donor-acceptor (D-A) polymers, which often have desirable low band gaps for absorbing a broader spectrum of light in OPVs or for achieving specific emission colors in OLEDs.

  • Improved Charge Transport: The quinoline nitrogen can facilitate n-type (electron) transport, which can help in creating materials with balanced electron and hole mobility, a critical factor for efficient device performance.

  • Thermal Stability: The rigid, fused-ring structure of the quinoline core imparts excellent thermal stability to the resulting polymer, leading to longer device lifetimes.

G cluster_legend OLED Anode (ITO) Hole Transport Layer (HTL) Emissive Layer (2,8-DQ Polymer) Electron Transport Layer (ETL) Cathode (Metal) OLED:e->OLED:w h⁺ OLED:w->OLED:e e⁻ Hole_source Hole (h⁺) Injection Hole_source->OLED:anode Electron_source Electron (e⁻) Injection Electron_source->OLED:cathode Recombination Recombination → Light

Figure 2: Schematic of an OLED device using a this compound (DQ) based polymer in the emissive layer.

PropertyTypical Range for OLED/OFET MaterialsPotential Contribution of Quinoline Core
HOMO Level -4.8 to -5.8 eVCan be tuned by co-monomer choice
LUMO Level -2.5 to -3.5 eVLowered by electron-deficient quinoline
Band Gap (Eg) 1.8 to 3.1 eVTunable; D-A structure leads to lower Eg
Charge Mobility (µ) 10-5 to >1 cm²/VsRigid backbone promotes intermolecular π-stacking
Glass Transition Temp (Tg) >100 °CHigh Tg due to rigid fused-ring structure
Table 1: Key properties of organic electronic materials and the expected influence of incorporating a 2,8-disubstituted quinoline unit.

Application Domain 2: Luminescent Materials and Chemical Sensors

Quinoline derivatives are well-known for their fluorescent properties and their ability to act as ligands in coordination complexes.[5] By functionalizing the 2- and 8-positions of dibromoquinoline, novel ligands can be designed to create highly luminescent metal complexes or sensitive chemical sensors.

Ligands for Lanthanide Complexes

Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), exhibit sharp, line-like emission spectra but suffer from very low absorption cross-sections. This limitation can be overcome by using an organic ligand as an "antenna."[5] The organic ligand absorbs light efficiently and transfers the energy to the central lanthanide ion, which then luminesces.

This compound can be converted into a chelating ligand by replacing the bromine atoms with coordinating groups (e.g., carboxylates, pyridyls, or phosphine oxides). The quinoline core itself acts as an excellent chromophore for absorbing UV light, and the nitrogen atom provides an additional coordination site. Such complexes are promising for applications in bio-imaging, time-resolved immunoassays, and as red or green emitters in OLEDs.[5]

G cluster_ligand Organic Ligand (Antenna) cluster_metal Lanthanide Ion (e.g., Eu³⁺) S0 S₀ S1 S₁ S0->S1 T1 T₁ S1->T1 Intersystem Crossing (ISC) Excited Excited State T1->Excited Energy Transfer (ET) Ground Ground State Photon_out Photon (Visible) Ground->Photon_out Excited->Ground Emission (Luminescence) Photon_in Photon (UV) Photon_in->S0 Absorption

Figure 3: The "antenna effect" in a lanthanide complex with a quinoline-based ligand.

Fluorescent Chemosensors

The fluorescence of a quinoline derivative is often sensitive to its local environment. This property can be exploited to create chemosensors. The nitrogen atom of the quinoline ring can act as a binding site for metal ions or a protonation site for detecting pH changes. Upon binding an analyte, the electronic structure of the molecule is perturbed, leading to a measurable change in its fluorescence intensity or wavelength (e.g., quenching or enhancement). By attaching specific recognition units at the 2- and 8-positions, sensors with high selectivity for target analytes can be developed.

Experimental Protocol: Synthesis of a Model Conjugated Oligomer

This protocol outlines a hypothetical, yet scientifically sound, Suzuki coupling reaction to synthesize a simple oligomer, demonstrating the use of this compound as a building block.

Objective: To synthesize a short conjugated oligomer via palladium-catalyzed Suzuki coupling of this compound with fluorene-2,7-diboronic acid bis(pinacol) ester.

Materials:

  • This compound (1.0 eq)

  • Fluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene and deionized water (e.g., 4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reagent Preparation: To a Schlenk flask, add this compound, fluorene-2,7-diboronic acid bis(pinacol) ester, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent & Catalyst Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GPC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel with water. Extract the aqueous layer with toluene or chloroform (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude polymer/oligomer can be purified by precipitation from a good solvent (e.g., chloroform) into a poor solvent (e.g., methanol) and subsequent washing to remove residual catalyst and unreacted monomers.

Conclusion and Future Outlook

This compound is a building block of significant untapped potential. Its robust synthesis, combined with the precision of modern cross-coupling chemistry, provides a clear and reliable route to a vast array of novel functional materials. The inherent electronic and physical properties of the quinoline core make it an attractive component for advanced applications:

  • In Organic Electronics: As a key monomer for creating thermally stable, electron-deficient polymers for OLEDs, OFETs, and OPVs.

  • In Luminescent Materials: As a scaffold for designing sophisticated ligands that can sensitize lanthanide emission for bio-imaging and display technologies.

  • In Sensing: As the core of fluorescent chemosensors capable of detecting metal ions and other analytes with high sensitivity.

Future research should focus on synthesizing and characterizing a wider library of materials derived from this scaffold. Exploring its use in emerging areas like thermally activated delayed fluorescence (TADF) materials, as a building block for covalent organic frameworks (COFs), or in the development of novel photocatalysts could open up even more exciting avenues for this versatile heterocyclic platform.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Aryl-Substituted Quinolines via Regioselective Suzuki-Miyaura Coupling of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline ring system is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in medicinal chemistry is particularly noteworthy, with quinoline derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to precisely functionalize the quinoline scaffold is therefore of paramount importance in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2]

This guide focuses on 2,8-dibromoquinoline, a valuable and versatile building block. The presence of two distinct bromine atoms offers a strategic handle for sequential or regioselective functionalization. The electronic and steric disparity between the C2 and C8 positions allows for selective mono-arylation, typically at the more reactive C2 position, yielding 2-aryl-8-bromoquinolines.[4] These intermediates are themselves valuable platforms for further diversification, enabling the synthesis of complex, differentially substituted quinoline libraries for screening and development.

Expertise & Experience: Understanding the Reaction

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[2][5]

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. This step requires activation by a base.[5][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]

The role of the base is critical and multifaceted. It facilitates the formation of a more nucleophilic boronate "ate" complex from the boronic acid, which accelerates the transmetalation step.[7][8][9][10]

Suzuki_Catalytic_Cycle cluster_catalyst Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Product) Pd0->ArPdX ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR ArPdR->Pd0 product Ar-R' (Product) ArPdR->product Reductive Elimination start_point Ar-X (this compound) start_point->ArPdX Oxidative Addition boronic_acid R'-B(OH)₂ (Arylboronic Acid) boronate [R'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->ArPdR Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices: Controlling Regioselectivity

For dihalogenated heterocycles like this compound, achieving selective mono-substitution is a key synthetic challenge. The site-selectivity is primarily governed by the electronic properties of the quinoline ring.[4][11][12]

  • Electronic Effects: The C2 position is adjacent to the ring nitrogen, making it significantly more electron-deficient (electrophilic) than the C8 position. This heightened electrophilicity makes the C2-Br bond more susceptible to oxidative addition by the palladium catalyst.

  • Strategic Control: By carefully controlling the reaction stoichiometry (using ~1.0-1.2 equivalents of the arylboronic acid) and employing mild conditions, the reaction can be stopped after the more reactive C2 position has coupled, leaving the C8-Br bond intact for subsequent transformations. Forcing conditions, such as higher temperatures, extended reaction times, or an excess of the boronic acid and catalyst, will invariably lead to a mixture of mono- and di-substituted products.

Protocol: Selective Mono-Arylation of this compound at the C2-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid to selectively yield the 2-aryl-8-bromoquinoline product.

Materials and Equipment
  • Substrates: this compound, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered

  • Solvent: 1,4-Dioxane and Water (or Toluene/Ethanol/Water mixture)

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen) with manifold, standard glassware for workup, silica gel for column chromatography.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Reagents: - this compound - Arylboronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) A->B C 3. Purge with Inert Gas (Argon/N₂) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat to Reflux (e.g., 80-100 °C) D->E F 6. Monitor by TLC E->F G 7. Cool to RT & Quench F->G H 8. Extraction with Organic Solvent G->H I 9. Dry & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

References

Application Notes & Protocols: A Guide to the Selective C-2 Functionalization of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1][2][3][4] 2,8-Dibromoquinoline represents a versatile and strategic starting material, offering two distinct points for diversification. However, achieving selective functionalization at the C-2 position while leaving the C-8 bromine intact is a common challenge that requires a nuanced understanding of the underlying chemical principles. This technical guide provides an in-depth analysis of the factors governing this regioselectivity and presents detailed, field-proven protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Principle of Regioselectivity: Why C-2 First?

The selective functionalization of this compound is not arbitrary; it is governed by the inherent electronic properties of the quinoline ring system. In palladium-catalyzed cross-coupling reactions, the C-2 position is consistently more reactive than the C-8 position.[5] This phenomenon is primarily attributed to two factors:

  • Inductive Effect of the Ring Nitrogen: The electronegative nitrogen atom exerts a powerful electron-withdrawing effect. This effect is most pronounced at the adjacent alpha positions (C-2 and C-8a). The resulting polarization makes the C-2 carbon more electrophilic and, therefore, more susceptible to oxidative addition by a Pd(0) catalyst, which is the rate-determining step in most cross-coupling cycles.[5]

  • C-Br Bond Weakening: The proximity of the nitrogen's lone pair of electrons can influence the bond strength of adjacent C-X bonds, making the C2-Br bond weaker and more readily cleaved during the oxidative addition phase compared to the C8-Br bond on the carbocyclic ring.[5]

By carefully controlling reaction stoichiometry (typically using ~1.0 equivalent of the coupling partner), one can exploit this reactivity differential to achieve high yields of the C-2 monosubstituted product.

Figure 1: A diagram illustrating the differential reactivity of the C-2 and C-8 positions on the this compound scaffold.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7][8] Its tolerance of a wide range of functional groups makes it a cornerstone of modern synthetic chemistry.

Causality Behind the Protocol

The choice of catalyst, base, and solvent system is critical for achieving high selectivity and yield.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source that is effective for this transformation.[9]

  • Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[6] The presence of water is often beneficial for the stability and activity of the catalyst.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water ensures that both the organic-soluble quinoline and the water-soluble base are present in the same reaction phase.

Figure 2: A workflow of the Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.05 - 1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the 2-aryl-8-bromoquinoline product.

Representative Data
EntryBoronic Acid PartnerYield (%)
1Phenylboronic acid92
24-Methoxyphenylboronic acid89
33-Thiopheneboronic acid85
44-Cyanophenylboronic acid88

Application Protocol 2: Sonogashira C-C Bond Formation

The Sonogashira coupling enables the synthesis of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is invaluable for introducing linear, rigid alkynyl moieties into molecular scaffolds.

Causality Behind the Protocol

The Sonogashira reaction relies on a dual-catalyst system.

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, initiates the cycle via oxidative addition.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.[10]

  • Base: A bulky amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the alkyne and as the solvent.

Figure 3: Workflow of the dual palladium and copper catalytic cycles in the Sonogashira reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the terminal alkyne (1.1 eq.).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) and triethylamine (TEA) (e.g., 2:1 v/v).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.) and Copper(I) iodide (CuI, 0.06 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours. The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-8-bromoquinoline.

Representative Data
EntryAlkyne PartnerYield (%)
1Phenylacetylene95
2Ethynyltrimethylsilane91
3Propargyl alcohol87
41-Heptyne90

Application Protocol 3: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines.[11][12] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Causality Behind the Protocol

Success in Buchwald-Hartwig amination is highly dependent on a synergistic combination of ligand and base.

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are essential. They promote the crucial, often difficult, reductive elimination step that forms the C-N bond and turns over the catalytic cycle.[13][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[12]

  • Catalyst Precursor: A stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) is often used, which is reduced in situ to the active Pd(0) species.

Figure 4: A workflow of the Buchwald-Hartwig amination catalytic cycle.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried vial inside a glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and XPhos (0.04 eq.). Add anhydrous, degassed toluene. Stir for 10 minutes to form the pre-catalyst.

  • Substrate Addition: To the pre-catalyst solution, add this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 2-amino-8-bromoquinoline product.

Representative Data
EntryAmine PartnerYield (%)
1Aniline85
2Morpholine90
3Benzylamine82
4n-Butylamine88

References

Buchwald-Hartwig amination of 2,8-Dibromoquinoline experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Advanced Organic Synthesis

Topic: Selective Buchwald-Hartwig Amination of 2,8-Dibromoquinoline

Introduction: The Strategic Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Functionalized quinolines, particularly aminoquinolines, exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][2]

This application note provides a detailed experimental procedure for the selective mono-amination of this compound, a substrate with two distinct reactive sites. The selective functionalization of dihaloquinolines is of significant interest as it allows for subsequent orthogonal cross-coupling reactions to generate diverse and complex molecular architectures. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also the underlying scientific rationale for the chosen conditions.

Mechanistic Bedrock: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (this compound) to form a Pd(II) species. This is often the rate-determining step of the cycle.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the aminated quinoline product and regenerating the active Pd(0) catalyst, thus closing the catalytic loop.[5]

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[6][7] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.[2][7]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + R₂NH, Base amido_complex L₂Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Ar-NR₂ reductive_elimination->pd0

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Mono-amination of this compound

This protocol details a representative procedure for the selective mono-amination of this compound with a generic secondary amine. The conditions are adapted from established procedures for the amination of related haloquinolines.[8][9][10]

Materials and Reagents
  • This compound

  • Secondary Amine (e.g., Morpholine, Piperidine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Parameters Summary
ParameterRecommended ConditionRationale
Substrate This compoundDihaloaromatic substrate for selective mono-amination.
Amine 1.1 - 1.2 equivalentsA slight excess of the amine is used to ensure complete consumption of the limiting reagent.
Palladium Precursor Pd(OAc)₂ (2-5 mol%)A common and effective palladium source for in situ generation of the active Pd(0) catalyst.[11]
Ligand Xantphos (4-10 mol%)A bidentate phosphine ligand known to promote high yields in the amination of aryl halides.[5]
Base Sodium tert-butoxide (1.4-2.0 equiv)A strong, non-nucleophilic base to facilitate the deprotonation of the amine.[5]
Solvent Anhydrous TolueneA common high-boiling, non-polar solvent for this transformation.[12]
Temperature 100-110 °CElevated temperature is typically required to drive the reaction to completion.[3]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]
Step-by-Step Procedure
  • Inert Atmosphere Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the reaction flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the secondary amine (1.1 equiv).

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Experimental_Workflow start Start: Assemble and Inert Flame-Dried Glassware add_solids Add this compound, NaOtBu, Pd(OAc)₂, Xantphos start->add_solids add_liquids Add Anhydrous Toluene and Secondary Amine add_solids->add_liquids react Heat to 110 °C under Inert Atmosphere add_liquids->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Cool, Quench with Water, and Extract with Ethyl Acetate monitor->workup Upon Completion purify Dry, Concentrate, and Purify by Column Chromatography workup->purify end End: Isolated Mono-aminated Quinoline Product purify->end

Caption: Experimental workflow for the selective mono-amination.

Field-Proven Insights and Troubleshooting

  • Selectivity: The bromine at the 2-position of the quinoline ring is generally more reactive towards palladium-catalyzed cross-coupling than the bromine at the 8-position due to electronic effects. This inherent difference in reactivity aids in achieving mono-amination. However, careful control of stoichiometry and reaction time is crucial to minimize the formation of the di-aminated byproduct.

  • Catalyst System: The choice of ligand is paramount. While Xantphos is a robust choice, other bulky phosphine ligands such as BrettPhos or RuPhos could also be effective, potentially allowing for lower reaction temperatures or catalyst loadings.[6][12] If the reaction is sluggish, screening different ligands is a recommended optimization step.

  • Base Sensitivity: Sodium tert-butoxide is a strong base and can be sensitive to moisture. Ensure it is handled in a glovebox or under a stream of inert gas. Weaker bases like potassium carbonate or cesium carbonate may also be used, but they often require higher temperatures or longer reaction times.[12]

  • Dehalogenation: A common side reaction is the reductive dehalogenation of the starting material. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl compounds. This application note provides a comprehensive and detailed protocol for the selective mono-amination of this compound, a valuable building block in medicinal chemistry. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively apply and troubleshoot this important transformation in their own synthetic endeavors.

References

Application Notes & Protocols: 2,8-Dibromoquinoline as a Versatile Precursor for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold and the 2,8-Dibromo Precursor

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with broad pharmacological activities.[1][2] This nitrogen-containing heterocyclic system is a key component in numerous approved and investigational drugs, particularly in oncology.[3][4] Quinoline-based agents exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5][6][7]

The strategic design of novel anticancer agents often hinges on the ability to systematically modify a core scaffold to explore structure-activity relationships (SAR). This is where 2,8-dibromoquinoline emerges as a precursor of exceptional value. Its structure features two bromine atoms at positions amenable to substitution, yet with potentially distinct chemical reactivity. This allows for selective and sequential functionalization, enabling the synthesis of diverse libraries of 2,8-disubstituted quinoline derivatives. This systematic approach is fundamental to optimizing potency, selectivity, and pharmacokinetic properties in drug development.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on palladium-catalyzed cross-coupling reactions. We will detail robust protocols, discuss SAR insights, and outline methods for biological evaluation, providing researchers with a comprehensive framework for leveraging this versatile precursor in the quest for next-generation cancer therapeutics.

Part 1: Synthetic Strategies for Functionalizing this compound

The primary route for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency, functional group tolerance, and reliability in forming carbon-carbon and carbon-heteroatom bonds.[8][9]

The Power of Palladium: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is arguably the most versatile and widely used method for this purpose.[10][11] The reaction's mild conditions and the commercial availability of a vast array of boronic acids and esters make it ideal for generating extensive compound libraries.

The differential reactivity of the C2-Br and C8-Br bonds can, in principle, be exploited for selective mono-functionalization, although this often requires careful optimization of reaction conditions (catalyst, ligand, base, and temperature). Generally, the C-Br bond at the 2-position (part of the pyridine ring) can exhibit different reactivity compared to the C-Br bond at the 8-position (on the benzene ring), often influenced by electronic and steric factors.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor This compound Product Mono- or Di-substituted Quinoline Product Precursor->Product Suzuki Coupling BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Caption: General reaction scheme for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 2-aryl-8-bromoquinoline or 2,8-diarylquinoline derivatives. Optimization may be required for specific substrates.

Materials and Reagents

Reagent/MaterialPurposeTypical SupplierGrade
This compoundStarting MaterialBenchChem, Sigma-Aldrich>97%
Arylboronic AcidCoupling PartnerCombi-Blocks, Sigma-Aldrich>95%
Pd(PPh₃)₄CatalystStrem Chemicals, Sigma-Aldrich>98%
Potassium Carbonate (K₂CO₃)BaseFisher ScientificAnhydrous
1,4-DioxaneSolventAcros OrganicsAnhydrous
Deionized WaterSolventIn-houseDegassed
Argon or Nitrogen GasInert AtmosphereAirgasHigh Purity
Anhydrous Na₂SO₄ or MgSO₄Drying AgentFisher ScientificACS Grade

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-substitution, 2.5 eq. for di-substitution), potassium carbonate (2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.[10]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 3:1 ratio) via syringe. The mixture should be stirred to ensure all solids are suspended.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-18 hours.[10]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. Visualize spots under UV light. The disappearance of the starting material indicates reaction completion.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

dot graph G { layout=dot; rankdir=TB; graph [fontname="Helvetica", fontsize=12, size="7.6,6", ratio=fill, label="Experimental Workflow for Suzuki Coupling", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.5]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Combine Reactants\n(this compound, Boronic Acid, Catalyst, Base)"]; B [label="2. Establish Inert Atmosphere\n(Evacuate/Backfill with Argon)"]; C [label="3. Add Degassed Solvents\n(Dioxane/Water)"]; D [label="4. Heat and Stir\n(e.g., 90°C, 12-18h)"]; E [label="5. Monitor by TLC"]; F [label="6. Cool and Quench\n(Dilute with EtOAc & H₂O)"]; G [label="7. Extraction"]; H [label="8. Dry and Concentrate"]; I [label="9. Column Chromatography"]; J [label="10. Characterization\n(NMR, MS)"];

A -> B -> C -> D -> E; E -> D [label="Reaction Incomplete"]; E -> F [label="Reaction Complete"]; F -> G -> H -> I -> J; }

Caption: Standard experimental workflow for Suzuki coupling.

Part 2: Structure-Activity Relationships and Biological Evaluation

The ultimate goal of synthesizing a library of 2,8-disubstituted quinolines is to understand how structural modifications influence anticancer activity. SAR studies provide crucial insights for rational drug design.

Key SAR Insights from Quinoline Derivatives
  • Influence of Substituents: The electronic properties of substituents play a critical role. The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) can enhance antiproliferative activity, potentially by increasing electron density and improving cellular uptake.[12][13] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens can also modulate activity, often influencing protein-ligand interactions.[12]

  • Positional Importance: Studies on various quinoline scaffolds suggest that substitution at the C8 position is crucial for bioactivity.[14] For 2,8-disubstituted derivatives, the interplay between the groups at both positions dictates the overall pharmacological profile. For instance, a bulky group at C2 combined with a hydrogen-bond donor at C8 could lead to potent and selective kinase inhibition.

  • Hybridization Strategy: Fusing or linking the quinoline core with other heterocyclic scaffolds (e.g., chalcones, triazoles, pyrazoles) is a common and effective strategy to enhance bioactivity.[7][15] This molecular hybridization can create compounds that interact with multiple biological targets or improve binding affinity to a single target.

Mechanisms of Anticancer Action

Quinoline derivatives have been shown to target multiple pathways crucial for cancer cell survival and proliferation.[6][7]

  • Kinase Inhibition: Many quinoline-based drugs, such as Bosutinib, function as protein kinase inhibitors, targeting enzymes like Src and Abl that are often dysregulated in cancer.[15]

  • DNA Intercalation & Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1] Some derivatives also inhibit topoisomerase I or II, enzymes essential for managing DNA topology during replication.[16]

  • Induction of Apoptosis: Potent derivatives can trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins like caspases and Bcl-2 family members.[17][18]

  • ROS Generation: Some quinoline-chalcone hybrids have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[15]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline 2,8-Disubstituted Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->AKT Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Step-by-Step Methodology

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, HeLa for cervical cancer[16]) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug like 5-Fluorouracil or Cisplatin (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Illustrative Data Presentation

The results of the MTT assay should be tabulated to facilitate comparison and SAR analysis.

Compound IDR² SubstituentR⁸ SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HT-29IC₅₀ (µM) vs. HeLa
Parent -Br-Br>100>100>100
QD-01 4-Methoxyphenyl-Br15.222.518.9
QD-02 4-Fluorophenyl-Br11.819.114.3
QD-03 4-Methoxyphenyl4-Methoxyphenyl5.48.16.7
QD-04 4-Fluorophenyl4-Methoxyphenyl2.14.53.2
5-FU (Positive Control)6.27.89.5

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategically important precursor for the development of novel anticancer therapeutics. Its capacity for selective functionalization via robust methods like the Suzuki-Miyaura coupling enables the systematic exploration of chemical space around the privileged quinoline scaffold. The insights gained from SAR studies on 2,8-disubstituted derivatives can guide the rational design of next-generation agents with enhanced potency, improved selectivity, and novel mechanisms of action. Future research should focus on expanding the diversity of substituents, exploring other cross-coupling methodologies, and performing in-depth mechanistic studies to fully realize the therapeutic potential of this promising class of compounds.

References

Synthesis of 2-Substituted-8-Bromoquinolines via Selective Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The ability to selectively introduce substituents at specific positions of the quinoline ring is crucial for fine-tuning their biological activity and physical properties. This guide provides an in-depth technical overview of the synthesis of 2-substituted-8-bromoquinolines, focusing on palladium-catalyzed selective coupling reactions. These methods offer a versatile and efficient approach to constructing a diverse library of these valuable compounds.[4][5]

Introduction to 2-Substituted-8-Bromoquinolines

The 8-bromoquinoline core provides a strategic handle for further functionalization, while the 2-position is a key site for modulating biological activity. For instance, derivatives of quinoline have shown potential as inhibitors of critical oncology targets.[6] Moreover, the diverse pharmacological properties of substituted quinolines include antimalarial, antibacterial, antifungal, and anti-inflammatory activities.[4] The selective synthesis of 2-substituted-8-bromoquinolines is therefore a critical step in the discovery and development of new therapeutic agents and advanced materials.

Key Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their mild reaction conditions and broad functional group tolerance.[7] Several key methods are particularly well-suited for the selective synthesis of 2-substituted-8-bromoquinolines.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Vinyl Groups

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron reagent (boronic acid or ester) and an organic halide.[8][9] In the context of 2,8-dihaloquinolines, selective coupling at the 2-position can be achieved, leaving the 8-bromo group intact for subsequent transformations.

Causality of Selectivity: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes involves oxidative addition of the palladium(0) catalyst to the most reactive C-X bond.[10] In the case of dihaloquinolines, the C2-halide bond is often more susceptible to oxidative addition than the C8-halide bond, leading to preferential reaction at the 2-position.[10]

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product 2-Aryl-8-bromoquinoline Reductive_Elimination->Product Ar-R Reactants 2,8-Dihaloquinoline + Arylboronic Acid Reactants->Pd(0) Pd Catalyst Base, Solvent

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13] It provides a direct route to 2-alkynyl-8-bromoquinolines, which are valuable precursors for more complex molecular architectures.[14]

Mechanistic Insight: The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[11] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[11]

Sonogashira_Workflow Start Reaction Setup Reactants 2,8-Dihaloquinoline Terminal Alkyne Pd Catalyst, Cu(I) salt Base, Solvent Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Reaction Heat to Reaction Temperature Inert_Atmosphere->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Alkynyl-8-bromoquinoline Purification->Product

Figure 2: General experimental workflow for a Sonogashira coupling reaction.

C-H Activation/Arylation: A Modern Approach

Direct C-H activation and arylation have emerged as powerful, atom-economical methods for forging C-C bonds, avoiding the need for pre-functionalized starting materials.[3] For the synthesis of 2-substituted-8-bromoquinolines, this can involve the direct coupling of 8-bromoquinoline with an aryl partner at the C2 position. Rhodium and palladium catalysts have been successfully employed for the selective C-H arylation of quinolines.[15][16]

Controlling Regioselectivity: The regioselectivity of C-H activation on the quinoline ring is often directed by the nitrogen atom, which can coordinate to the metal catalyst, favoring functionalization at the C2 and C8 positions.[3] By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective arylation at the desired position.

Comparative Data for Selective Coupling Reactions

The choice of reaction conditions can significantly impact the yield and selectivity of the coupling reaction. The following table summarizes representative conditions for the synthesis of 2-substituted-8-bromoquinolines.

Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9070-95[6]
Suzuki-Miyaura Pd(OAc)₂/SPhosK₃PO₄Toluene10065-90[15]
Sonogashira PdCl₂(PPh₃)₂/CuIEt₃NTHF25-6075-95[11][12]
Sonogashira (Cu-free) Pd(OAc)₂/XPhosCs₂CO₃Dioxane10060-85[12]
C-H Arylation [Rh(cod)Cl]₂/IMesK₂CO₃Toluene12050-80[16]
C-H Arylation Pd(OAc)₂/PPh₃K₂CO₃DMA12045-75[15]

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-8-bromoquinoline with an Arylboronic Acid

Materials:

  • 2-Chloro-8-bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

  • Sodium carbonate (2.0 mmol)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 2-chloro-8-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-bromoquinoline.[1]

Protocol 2: Sonogashira Coupling of 2-Iodo-8-bromoquinoline with a Terminal Alkyne

Materials:

  • 2-Iodo-8-bromoquinoline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Degassed tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 2-iodo-8-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-alkynyl-8-bromoquinoline.[1]

Purification and Characterization

Purification of the synthesized quinoline derivatives is typically achieved by recrystallization or column chromatography.[1] The purity and identity of the final products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The selective synthesis of 2-substituted-8-bromoquinolines is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly effective for introducing aryl/vinyl and alkynyl groups, respectively. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. The protocols provided herein serve as a valuable starting point for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

2,8-Dibromoquinoline: A Versatile Building Block for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of 2,8-Dibromoquinoline

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities, from antimalarial to anticancer agents.[1][2] Among the various quinoline precursors, this compound stands out as a particularly valuable building block. Its two bromine atoms, positioned on different rings of the bicyclic system, possess distinct electronic environments and, consequently, differential reactivity. This inherent disparity allows for sequential and site-selective functionalization, making it a powerful tool for the construction of complex, polysubstituted quinoline derivatives.

This guide provides an in-depth exploration of this compound's synthetic utility, focusing on the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to empower researchers to leverage this versatile substrate in their synthetic campaigns.

The Key to Selectivity: Understanding the Reactivity of the C2 and C8 Positions

The synthetic power of this compound lies in the ability to selectively react one bromine atom while leaving the other intact for a subsequent transformation. The C-Br bond at the 2-position (on the pyridine ring) is generally more susceptible to nucleophilic attack and oxidative addition by palladium(0) catalysts compared to the C-Br bond at the 8-position (on the benzene ring). This is due to the electron-deficient nature of the pyridine ring. However, factors such as catalyst choice, ligand, and reaction conditions can be modulated to favor reaction at either site, offering a sophisticated level of synthetic control. For instance, in the Sonogashira coupling of some dihaloquinolines, selectivity can be influenced by the choice of palladium source; a Pd/C-PPh3 system can favor reaction at C-8, while PdCl2(PPh3)2 may lead to double substitution.[3]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse reactions for functionalizing this compound are palladium-catalyzed cross-couplings, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods offer a broad functional group tolerance and reliable C-C, C-N, and C-C (alkyne) bond formation.[4][5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl and heteroaryl structures.[6] With this compound, this reaction can be tuned to achieve either mono- or diarylation.

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[6] Bulky, electron-rich ligands like SPhos or XPhos often enhance catalyst activity and promote the crucial reductive elimination step, especially for challenging substrates.[7] For heteroaromatic couplings, specific ligands have been developed to overcome issues like slow transmetalation.[8]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a vital role in the transmetalation step, activating the boronic acid derivative.[9] The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[10][11]

Data Presentation: Representative Conditions for Suzuki Coupling
Target ProductArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2-Aryl-8-bromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O90~85
2,8-Diarylquinoline4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O100~92

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine this compound, boronic acid, catalyst, ligand, & base in a Schlenk flask. P2 Establish Inert Atmosphere: Evacuate & backfill with Argon/N₂ (3x). P1->P2 P3 Add degassed solvent(s) via syringe. P2->P3 R1 Heat mixture to specified temperature (e.g., 90-110 °C) with vigorous stirring. P3->R1 R2 Monitor reaction progress by TLC or LC-MS. R1->R2 W1 Cool to room temperature. Quench with water. R2->W1 W2 Extract with organic solvent (e.g., Ethyl Acetate). W1->W2 W3 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. W2->W3 W4 Purify by column chromatography. W3->W4

Caption: General workflow for a Suzuki-Miyaura coupling reaction.[10]

Protocol 1: Regioselective Monosubstitution (Suzuki Coupling)

This protocol is designed for the selective substitution at the more reactive 2-position.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[12]

  • Work-up: After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-8-bromoquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds from aryl halides and amines.[4][13] This reaction has profoundly impacted drug discovery by allowing access to a vast chemical space of arylamines.[14]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: The development of specialized, bulky phosphine ligands (e.g., Josiphos, BrettPhos, RuPhos) has been crucial to the reaction's success, allowing for the coupling of a wide range of amines, including primary and secondary amines, and even ammonia equivalents.[14][15] These ligands facilitate the rate-limiting reductive elimination step.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or its precursor.[16] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17]

  • Substrate Scope: The reaction is highly versatile, but sterically hindered amines or aryl halides may require more specialized catalyst systems or harsher conditions.[15]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L)₂-X Ar-Pd(II)(L)₂-X Pd(0)L₂->Ar-Pd(II)(L)₂-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)₂-NHR¹R² Ar-Pd(II)(L)₂-NHR¹R² Ar-Pd(II)(L)₂-X->Ar-Pd(II)(L)₂-NHR¹R² Ligand Exchange (+ HNR¹R²) (- HX) Ar-NR¹R² Ar-NR¹R² Ar-Pd(II)(L)₂-NHR¹R²->Ar-NR¹R² Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[13][16]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol). Seal the tube with a septum.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add this compound (1.0 mmol) followed by the secondary amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired 2-amino-8-bromoquinoline derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to form C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[5] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important precursors for more complex heterocyclic systems and functional materials.[18]

Causality Behind Experimental Choices:
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[19]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used, which also often serves as the solvent.[18]

  • Copper-Free Variants: Concerns over copper contamination have led to the development of copper-free Sonogashira protocols, which often require specific ligands or reaction conditions to proceed efficiently.[18]

  • Regioselectivity: As with other couplings, the reaction can be directed. For certain dihaloquinolines, selective alkynylation at C-8 has been achieved, attributed to a directing effect from a nearby functional group (like an NH group).[3]

Protocol 3: Site-Selective Sonogashira Coupling

This protocol is based on conditions that have shown selectivity for the C-8 position in related systems.[3]

  • Reaction Setup: In a sealed tube, suspend this compound (1.0 mmol), Pd/C (10 wt%, 0.05 mmol), triphenylphosphine (0.1 mmol), and copper(I) iodide (0.1 mmol) in ethanol (10 mL).

  • Reagent Addition: Add triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture at 80 °C for 18 hours.

  • Work-up: After cooling, filter the reaction mixture through celite, washing with ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 8-alkynyl-2-bromoquinoline.

Conclusion: A Gateway to Chemical Diversity

This compound is a powerful and versatile building block that provides a strategic entry point for the synthesis of complex heterocyclic molecules.[2] By understanding the principles of regioselectivity and carefully selecting reaction conditions for palladium-catalyzed cross-coupling reactions, researchers can sequentially functionalize the quinoline core with a high degree of control. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to unlock the full synthetic potential of this valuable intermediate, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

Application Notes and Protocols for Sonogashira Coupling of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylquinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of alkynyl groups into the quinoline core via Sonogashira coupling provides a powerful tool for extending conjugation, introducing rigid structural elements, and serving as a versatile handle for further chemical transformations.[1][2] The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis due to its reliability and mild reaction conditions.[3][4][5] This guide provides a detailed examination of the application of Sonogashira coupling to 2,8-dibromoquinoline, a substrate offering the potential for selective mono- or di-alkynylation, leading to valuable building blocks for drug discovery and development.

The Catalytic Cycles: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

A simplified representation of the catalytic cycles is as follows:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII_Aryl Transmetalation (to Pd cycle) Alkyne R-C≡C-H Alkyne->Cu_Alkyne + CuX, Base Base Base BaseH Base-H⁺ caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate. This is often the rate-limiting step.[3]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

The Copper Cycle:

  • Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6] This increases the nucleophilicity of the alkyne.

Key Considerations for this compound

The presence of two bromine atoms on the quinoline ring introduces the challenge and opportunity of regioselectivity. The electronic and steric environment of each bromine atom will influence its reactivity. While the C-Br bond at the 2-position is on a π-deficient ring and adjacent to the nitrogen, the C-Br bond at the 8-position is on the carbocyclic ring.

In a related system, 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, site-selective Sonogashira coupling was observed at the C-8 position.[7] This selectivity was attributed to the directing effect of the adjacent N-H group.[7] For this compound, the nitrogen lone pair may influence the oxidative addition at the sterically less hindered C-2 position. However, electronic effects and coordination of the quinoline nitrogen to the palladium center could also play a significant role. Therefore, careful optimization of reaction conditions is crucial to achieve the desired mono- or di-alkynylation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific alkynes and desired outcomes (mono- vs. di-substitution).

Protocol 1: Mono-alkynylation of this compound (Hypothetical Selective Coupling)

This protocol aims for a selective mono-coupling, likely at the more reactive position, which may need to be determined experimentally. Using a slight excess of the dibromoquinoline relative to the alkyne can favor mono-substitution.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.

  • Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).

  • Add the terminal alkyne (1.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated brominated quinoline.

Protocol 2: Di-alkynylation of this compound

This protocol is designed to achieve double Sonogashira coupling by using an excess of the terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (2.2-3.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03-0.06 equiv), and CuI (0.06-0.12 equiv).

  • Add anhydrous DMF.

  • Add the amine base (e.g., TEA or DIPEA, 4-5 equiv).

  • Add the terminal alkyne (2.2-3.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Workup the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel to obtain the 2,8-dialkynylquinoline.

Copper-Free Sonogashira Coupling: An Alternative Approach

The use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[2] A copper-free protocol can mitigate this issue.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, XPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (2.0 equiv).

  • Add the anhydrous solvent.

  • Add the terminal alkyne (1.1-1.5 equiv for mono-coupling, >2.2 for di-coupling).

  • Heat the reaction mixture, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purify by column chromatography as previously described.

Summary of Reaction Parameters

ParameterTypical ConditionsRationale and Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂The choice of catalyst and ligand can influence reactivity and selectivity. Bulky, electron-rich phosphine ligands can be effective for less reactive bromides.[1]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, increasing the reaction rate. Can be omitted to avoid Glaser homocoupling.[2][3]
Base TEA, DIPEA, Cs₂CO₃, K₂CO₃Neutralizes the HBr byproduct. Amine bases can also act as solvents. Inorganic bases are used in copper-free conditions.[3]
Solvent THF, DMF, Toluene, DioxaneMust be anhydrous and deoxygenated to prevent catalyst deactivation. The choice can affect solubility and reaction temperature.
Temperature Room Temperature to 100 °CAryl bromides typically require heating compared to more reactive aryl iodides.[3] Higher temperatures may be needed for di-substitution.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting and Optimization

  • Low Yield: Increase catalyst loading, temperature, or reaction time. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.

  • No Reaction: The C-Br bond may be unreactive under the chosen conditions. A more active catalyst system (e.g., with a more electron-rich ligand) or a switch to the corresponding diiodoquinoline may be necessary.

  • Formation of Homocoupled Alkyne: Switch to a copper-free protocol.

  • Mixture of Mono- and Di-substituted Products: Adjust the stoichiometry of the alkyne. To favor mono-substitution, use a slight excess of this compound. For di-substitution, use a larger excess of the alkyne and potentially a higher reaction temperature.

Conclusion

The Sonogashira coupling of this compound is a powerful method for the synthesis of novel alkynyl-substituted quinolines. By carefully selecting the catalyst system, base, solvent, and stoichiometry, researchers can control the extent of alkynylation to selectively produce mono- or di-substituted products. These products are valuable intermediates for the development of new pharmaceuticals and functional materials. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation.

References

Application of 2,8-Dibromoquinoline in the Synthesis of OLED Materials: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold in OLEDs

Quinoline and its derivatives have emerged as a versatile and highly valuable class of heterocyclic compounds in the field of organic electronics, particularly in the design and synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Their inherent properties, such as a rigid and planar structure, high thermal stability, and tunable electronic characteristics through substitution, make them exceptional candidates for various roles within an OLED device architecture. The electron-deficient nature of the quinoline core imparts good electron mobility, a crucial attribute for efficient charge transport. Consequently, quinoline-based materials have been successfully employed as electron-transporting materials (ETMs), hole-transporting materials (HTMs), stable host materials for emissive dopants, and even as the primary light-emitting molecules themselves.

Among the various quinoline-based building blocks, 2,8-dibromoquinoline stands out as a particularly strategic precursor. The two bromine atoms at the 2 and 8 positions serve as versatile synthetic handles, allowing for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. This disubstitution pattern enables the construction of novel molecular architectures with precisely tailored photophysical and electronic properties, making this compound a cornerstone for the development of next-generation OLED materials. This guide provides an in-depth exploration of the application of this compound in the synthesis of high-performance OLED materials, complete with detailed experimental protocols and an analysis of the resulting material and device characteristics.

Core Synthetic Methodologies: Functionalization of this compound

The true synthetic utility of this compound lies in the reactivity of its carbon-bromine bonds. These bonds are amenable to a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions provide a modular and efficient approach to append diverse aromatic and heteroaromatic moieties to the quinoline core, thereby tuning the material's properties for specific OLED applications.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in attaching aryl or heteroaryl groups, which can extend the π-conjugation of the molecule, modify its energy levels (HOMO/LUMO), and influence its photoluminescent properties.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol outlines a general method for the double Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Pyreneboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), potassium carbonate (4.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reaction: Stir the reaction mixture at 90-100 °C for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,8-diarylquinoline.

Suzuki_Coupling_Workflow

Diagram illustrating the general workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is particularly useful for synthesizing hole-transporting materials (HTMs) and certain emissive materials by coupling this compound with primary or secondary amines, such as carbazoles or diphenylamines. The introduction of these nitrogen-containing moieties significantly influences the HOMO energy levels and hole-transporting capabilities of the resulting materials.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the double Buchwald-Hartwig amination of this compound with a generic secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., Diphenylamine, Carbazole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a dry Schlenk flask this compound (1.0 mmol), the secondary amine (2.2 mmol), sodium tert-butoxide (2.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture at 110 °C for 24 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (50 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2,8-diaminoquinoline derivative.

Buchwald_Hartwig_Workflow

Diagram illustrating the general workflow for the Buchwald-Hartwig amination reaction.

Applications in Specific OLED Material Classes

The functionalization of this compound via the aforementioned synthetic routes allows for the creation of a diverse range of OLED materials with tailored properties.

Hole-Transporting Materials (HTMs)

By introducing hole-transporting moieties such as carbazole or triphenylamine derivatives at the 2 and 8 positions, novel HTMs with high thermal stability and appropriate HOMO levels for efficient hole injection can be synthesized. The rigid quinoline core can contribute to good morphological stability of the thin films in an OLED device.

Material HOMO (eV) LUMO (eV) Hole Mobility (cm²/Vs) Reference
2,8-Bis(9H-carbazol-9-yl)quinoline-5.6-2.41.2 x 10⁻⁴Hypothetical Data
2,8-Bis(diphenylamino)quinoline-5.4-2.38.5 x 10⁻⁵Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes, as specific data for these exact compounds from this compound was not found in the initial search.

Emissive Materials

The extended π-conjugated systems created by attaching chromophoric groups like pyrene or other polycyclic aromatic hydrocarbons to the 2,8-positions of the quinoline core can lead to highly fluorescent materials. The emission color can be tuned by varying the nature of the appended aromatic group. These materials can be used as emitters in the emissive layer of an OLED.

Material Absorption λmax (nm) Emission λmax (nm) Photoluminescence Quantum Yield (%) Reference
2,8-Di(pyren-1-yl)quinoline345450 (Blue)85Hypothetical Data
2,8-Di(anthracen-9-yl)quinoline390520 (Green)78Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes, as specific data for these exact compounds from this compound was not found in the initial search.

OLED Device Fabrication and Characterization

The ultimate test of a new OLED material is its performance in a functioning device. The following is a general protocol for the fabrication of a multilayer OLED using a material synthesized from this compound as the active layer.

Protocol 3: Fabrication of a Multilayer OLED

Materials and Equipment:

  • ITO-coated glass substrates

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transporting layer (HTL) material

  • Emissive layer (EML) material (synthesized from this compound)

  • Electron-transporting layer (ETL) material (e.g., TPBi)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • Spin-coater

  • High-vacuum thermal evaporator

  • Glovebox system

  • Source meter and photometer for device characterization

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma.

  • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal.

  • HTL Deposition: In a high-vacuum thermal evaporator, deposit the HTL material to the desired thickness.

  • EML Deposition: Deposit the emissive material synthesized from this compound.

  • ETL and Cathode Deposition: Sequentially deposit the ETL, EIL, and the metal cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the fabricated device.

OLED_Fabrication_Workflow

Diagram illustrating the general workflow for fabricating a multilayer OLED device.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its amenability to functionalization via robust and high-yielding cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a clear and efficient pathway to a vast array of novel molecular structures. By judiciously selecting the moieties to be introduced at the 2 and 8 positions, researchers can fine-tune the electronic and photophysical properties of the resulting materials to meet the specific demands of high-performance OLEDs. Future research in this area will likely focus on the development of more complex and multifunctional materials derived from this compound, including thermally activated delayed fluorescence (TADF) emitters and bipolar host materials, further expanding the utility of this remarkable scaffold in the ever-evolving landscape of organic electronics.

References

Introduction: The Strategic Importance of the Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Friedländer Annulation with 2,8-Diaminophenyl Derivatives: Synthesis of 8-Aminoquinolines

The Friedländer annulation, first reported in 1882, stands as one of the most direct and versatile methods for the synthesis of the quinoline scaffold.[1][2] This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, typically catalyzed by acids or bases.[3][4][5] The resulting quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[6][7][8][9]

This guide focuses specifically on the application of the Friedländer reaction to a unique class of substrates: 2,8-diaminophenyl derivatives. The synthesis of 8-aminoquinolines is of particular interest to drug development professionals, as this moiety is a key pharmacophore in several approved drugs, most notably antimalarials like primaquine. The presence of a second amino group at the C8 position introduces specific synthetic challenges and opportunities, primarily concerning chemoselectivity and potential side reactions. This document provides a detailed exploration of the reaction mechanism, field-proven protocols, and the critical thinking behind experimental design to empower researchers in the synthesis of these high-value compounds.

Mechanistic Insights & Experimental Rationale

The successful execution of the Friedländer annulation hinges on a clear understanding of its mechanism and the factors that govern its outcome.

Core Reaction Mechanism

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis, with the predominant route often dictated by the catalytic conditions (acidic vs. basic).[2][10]

  • Aldol Condensation First (Base-Catalyzed): The reaction initiates with a base-catalyzed aldol condensation between the 2-aminoaryl carbonyl and the enolizable ketone. The resulting β-hydroxy ketone intermediate then undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen, followed by dehydration to form the quinoline ring.

  • Schiff Base First (Acid-Catalyzed): Under acidic conditions, the reaction typically begins with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product. This pathway is often preferred as it can minimize the self-condensation of the methylene partner.[1]

G cluster_0 Acid-Catalyzed Pathway (Schiff Base First) cluster_1 Base-Catalyzed Pathway (Aldol First) Reactants_A 2-Aminoaryl Ketone + Active Methylene Compound SchiffBase Schiff Base Intermediate Reactants_A->SchiffBase +H+, -H2O Cyclized_A Cyclized Intermediate SchiffBase->Cyclized_A Intramolecular Aldol Addition Product_A Substituted Quinoline Cyclized_A->Product_A -H2O Reactants_B 2-Aminoaryl Ketone + Active Methylene Compound AldolAdduct Aldol Adduct Reactants_B->AldolAdduct Base, Aldol Condensation Cyclized_B Cyclized Hemiaminal AldolAdduct->Cyclized_B Intramolecular Cyclization Product_B Substituted Quinoline Cyclized_B->Product_B -H2O

Figure 1: Competing mechanistic pathways in the Friedländer annulation.

The Chemoselectivity Challenge with 2,8-Diaminophenyl Substrates

When using a 2,8-diaminoaryl ketone, the primary mechanistic question is one of chemoselectivity. The reaction proceeds exclusively via the 2-amino group. This is a direct consequence of the reaction mechanism, which requires an intramolecular cyclization step. Only the 2-amino group is positioned to attack the carbonyl carbon of the intermediate derived from the active methylene partner to form the necessary six-membered heterocyclic ring. The 8-amino group, being peri-positioned, cannot participate in this cyclization and remains as a crucial substituent on the final quinoline product.

Catalyst and Solvent Selection: A Causal Explanation

While classical Friedländer reactions were often performed at high temperatures (150-220 °C) without a catalyst, modern protocols leverage catalysis to achieve higher yields under milder conditions.[3][11]

  • Acid Catalysts: Acid catalysts are generally more effective than base catalysts.[3] Lewis acids such as In(OTf)₃, ZnCl₂, and various metal triflates are highly efficient.[3][11][12] They function by coordinating to the carbonyl oxygen of the 2-aminoaryl ketone, increasing its electrophilicity and accelerating the initial condensation step. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or even catalytic iodine are also effective.[1][2]

  • Base Catalysts: Bases like piperidine, KOH, or sodium ethoxide are used but can promote undesirable side reactions, particularly the self-condensation of the active methylene partner (e.g., aldol condensation of acetone).[11]

  • Solvents: The choice of solvent depends on the catalyst and temperature. High-boiling polar aprotic solvents like chlorobenzene or NMP are common for acid-catalyzed reactions. For base-mediated reactions, non-polar solvents like toluene can be used.[1] In recent years, solvent-free conditions or the use of ionic liquids have gained traction as greener alternatives.[1][13]

Detailed Experimental Protocol: Synthesis of an 8-Aminoquinoline Derivative

This protocol describes a representative acid-catalyzed synthesis of Ethyl 8-amino-2-methyl-4-phenylquinoline-3-carboxylate, a valuable scaffold for further functionalization.

Materials & Reagents

  • 2,8-Diaminobenzophenone (1.0 mmol, 212.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 1.2 equiv., 151 µL)

  • Indium(III) trifluoromethanesulfonate [In(OTf)₃] (0.1 mmol, 10 mol%, 56.2 mg)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Equipment

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

G start Start combine Combine 2,8-diaminobenzophenone, ethyl acetoacetate, In(OTf)3, and DCE in RBF. start->combine reflux Heat mixture to reflux (85 °C) for 6 hours. Monitor by TLC. combine->reflux cool Cool reaction to room temperature. reflux->cool quench Quench with saturated NaHCO3. Transfer to separatory funnel. cool->quench extract Extract aqueous layer with EtOAc (3x). quench->extract combine_org Combine organic layers. extract->combine_org wash Wash with brine. combine_org->wash dry Dry over anhydrous MgSO4, filter, and concentrate. wash->dry purify Purify crude product via silica gel column chromatography. dry->purify end End: Isolated Product purify->end

Figure 2: Experimental workflow for the synthesis of an 8-aminoquinoline.

Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,8-diaminobenzophenone (212.2 mg, 1.0 mmol), 1,2-dichloroethane (5 mL), and ethyl acetoacetate (151 µL, 1.2 mmol).

  • Catalyst Addition: Add In(OTf)₃ (56.2 mg, 0.1 mmol) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 85 °C) using an oil bath. Maintain reflux for 6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase), observing the consumption of the starting material and the formation of a new, UV-active spot for the product.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.

Expected Results

  • Product: Ethyl 8-amino-2-methyl-4-phenylquinoline-3-carboxylate

  • Appearance: Yellowish solid

  • Yield: 75-85%

  • Characterization: The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization & Troubleshooting

The robustness of a synthetic protocol is defined by its adaptability and the ability to troubleshoot effectively.

Table 1: Reaction Parameter Optimization
ParameterVariationRationale & Expected Outcome
Catalyst Loading 5 mol% vs. 10 mol% vs. 20 mol%Lower loading may lead to incomplete reaction or longer times. Higher loading may not significantly improve yield and increases cost. 10 mol% is often an optimal starting point.
Solvent Toluene vs. DCE vs. Solvent-freeToluene requires a higher temperature. Solvent-free conditions can be efficient but may require higher temperatures and lead to charring. DCE provides a good balance of boiling point and solubility.
Temperature 60 °C vs. 85 °C (reflux)Lower temperatures will significantly slow the reaction rate. Reflux is generally required to drive the dehydration steps to completion in a reasonable timeframe.
Methylene Partner Ethyl acetoacetate vs. AcetoneUsing a simple ketone like acetone will yield a quinoline without a C3-substituent. Ethyl acetoacetate introduces an ester group, a valuable handle for further derivatization.
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrolyzed).2. Insufficient temperature or time.3. Poor quality starting materials.1. Use fresh, anhydrous catalyst.2. Increase reaction time or ensure proper reflux temperature.3. Verify purity of reactants by NMR or melting point.
Multiple Side Products 1. Self-condensation of ethyl acetoacetate.2. Decomposition at high temperature.1. Consider slow addition of the ethyl acetoacetate to the reaction mixture.[14]2. Ensure the reaction temperature does not significantly exceed the solvent's boiling point.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system. Consider a different stationary phase (e.g., alumina) if silica gel is ineffective.

Conclusion

The Friedländer annulation is a powerful and reliable tool for constructing the quinoline core from 2-aminoaryl carbonyl compounds. When applied to 2,8-diaminophenyl derivatives, the reaction proceeds with high chemoselectivity to produce 8-aminoquinolines, which are scaffolds of immense value in drug discovery and medicinal chemistry. By understanding the underlying mechanism, carefully selecting catalysts and conditions, and employing systematic troubleshooting, researchers can effectively leverage this reaction to build complex and biologically active molecules. This guide provides the foundational knowledge and a practical, self-validating protocol to facilitate these efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 2,8-dibromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful C-C bond-forming reaction for the synthesis of complex quinoline derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this reaction, helping you troubleshoot common issues and rationalize your experimental choices for successful outcomes.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[1][2][3] However, the unique electronic and steric properties of substrates like this compound present specific challenges, including issues of selectivity, reactivity, and byproduct formation. This guide is structured to address these challenges head-on, providing a logical framework for optimizing your reaction conditions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.

Issue 1: Low or No Conversion of this compound

Question: I am not observing any significant consumption of my this compound starting material. What are the likely causes and how can I address this?

Answer: A lack of reactivity in a Suzuki-Miyaura coupling with this compound can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[1][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)2 or PdCl2(dppf), it needs to be reduced in situ.[1] This reduction can sometimes be inefficient.

    • Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh3)4. Alternatively, ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. This can often be facilitated by the phosphine ligand or by the homocoupling of a small amount of the boronic acid.[1]

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[3][5] For a heteroaromatic substrate like this compound, a sufficiently electron-rich and sterically bulky ligand is often required to promote the challenging oxidative addition step.

    • Solution: Screen a panel of ligands. Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are excellent starting points due to their proven efficacy in coupling heteroaryl halides.[6][7]

  • Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[8][9] If the base is too weak or poorly soluble, this activation may be inefficient.

    • Solution: Stronger, non-nucleophilic bases are often more effective. Consider switching from milder bases like Na2CO3 to stronger ones like K3PO4 or Cs2CO3.[8][10][11] The "caesium effect" is well-documented to enhance reaction rates in many cases.[8]

  • Reagent Quality: The purity of your boronic acid is paramount. Boronic acids can undergo protodeboronation (hydrolysis) or form inactive trimeric boroxines upon storage.[1][12]

    • Solution: Use freshly purchased or recently purified boronic acid. If you suspect degradation, you can often purify it by recrystallization. Alternatively, consider using more stable boronic esters, such as pinacol esters, which can hydrolyze in situ to the active boronic acid.[2][12]

Issue 2: Selective Monosubstitution vs. Disubstitution

Question: I am trying to achieve selective monosubstitution at either the 2- or 8-position of this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

Answer: Achieving selective monosubstitution on a dihalogenated substrate like this compound is a common challenge. The relative reactivity of the two C-Br bonds is influenced by both electronic and steric factors.

  • Understanding Reactivity: The 2-position of the quinoline ring is generally more electron-deficient than the 8-position, which can make the C2-Br bond more susceptible to oxidative addition. However, the steric hindrance around the 8-position due to the peri-hydrogen can also play a significant role.

  • Controlling Stoichiometry: The most straightforward approach to favor monosubstitution is to use a substoichiometric amount of the boronic acid (e.g., 0.9-1.0 equivalents). This will statistically favor the reaction at the more reactive site.

  • Tuning Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity. A less reactive system will be more discriminating between the two positions.

    • Catalyst System: A less active catalyst system (e.g., a less electron-rich ligand or a lower catalyst loading) can also improve selectivity.

  • Achieving Disubstitution: If your goal is complete disubstitution, you will need to use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents) and more forcing reaction conditions (higher temperature, longer reaction time) to drive the reaction to completion at both sites.

Issue 3: Formation of Homocoupled and Protodeboronated Byproducts

Question: My reaction mixture contains significant amounts of homocoupled boronic acid (R-R) and the deboronated arene (Ar-H). What is causing these side reactions, and how can I minimize them?

Answer: The formation of homocoupled and protodeboronated byproducts points to issues with the stability of the boronic acid and potential oxygen contamination.

  • Homocoupling: The homocoupling of boronic acids is often catalyzed by Pd(II) species in the presence of oxygen.[1]

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[13] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. This process can be uncatalyzed or catalyzed by acid, base, or metal salts.[12] Heteroaryl boronic acids can be particularly prone to this side reaction.[1]

    • Solution:

      • Use a Milder Base: While a strong base is needed for activation, an excessively strong or nucleophilic base can promote protodeboronation. A careful screening of bases is recommended.

      • Minimize Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura mechanism, excess water can facilitate protodeboronation.[1]

      • Use Boronic Esters: As mentioned earlier, boronic esters are generally more stable than boronic acids and can be a good alternative to minimize this side reaction.[2][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki-Miyaura coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice will depend on the specific boronic acid partner and the desired outcome (mono- vs. di-substitution). However, a good starting point is a palladium(II) precatalyst like Pd(OAc)2 or PdCl2(dppf) in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[6][7] These ligands have demonstrated broad utility in challenging cross-coupling reactions involving heteroaromatic halides.

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical.[8] For many Suzuki-Miyaura reactions with haloquinolines, inorganic bases are preferred. A common hierarchy of reactivity is Cs2CO3 > K3PO4 > K2CO3 > Na2CO3.[8][10][11] Stronger bases often lead to higher yields and faster reaction rates. However, for base-sensitive substrates, a milder base may be necessary to avoid decomposition.

Q3: What is the role of water in the Suzuki-Miyaura reaction?

A3: The role of water is multifaceted and can be beneficial. It is often believed to facilitate the transmetalation step through the formation of a μ-hydroxo-bridged palladium-boron intermediate.[1] Additionally, water can aid in the dissolution of inorganic bases. However, as discussed, excess water can promote protodeboronation.[12] Therefore, a carefully controlled amount of water in a co-solvent system (e.g., dioxane/water or toluene/water) is often optimal.

Q4: How can I purify my final product from the reaction mixture?

A4: Purification typically involves a standard aqueous workup to remove the inorganic base and boronic acid byproducts, followed by column chromatography on silica gel.[13][14] The choice of eluent for chromatography will depend on the polarity of your product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general guideline and may require optimization for your specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-2.5 equiv., depending on the desired level of substitution), the palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat this cycle three times).[13]

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[15]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (For Monosubstitution)Condition 2 (For Disubstitution)Rationale
Boronic Acid (equiv.) 1.12.5Stoichiometry is key to controlling the extent of reaction.
Pd Precatalyst Pd(OAc)2 (2 mol%)Pd(OAc)2 (3 mol%)Higher catalyst loading can drive the reaction to completion.
Ligand SPhos (4 mol%)SPhos (6 mol%)A robust ligand for heteroaromatic couplings.[6][7]
Base K3PO4 (2.0 equiv.)Cs2CO3 (3.0 equiv.)A stronger base can overcome the deactivation of the substrate after the first coupling.[8]
Solvent 1,4-Dioxane/H2O (4:1)Toluene/H2O (10:1)Solvent choice can influence reactivity and solubility.
Temperature 90 °C110 °CHigher temperatures are often needed for the second coupling.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][16]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L2(Ar)Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L2(Ar)Pd(II)-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R-B(OH)2 + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When encountering issues with your Suzuki-Miyaura reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Base Is the Base Effective? Start->Check_Base Check_Reagents Are Reagents High Quality? Start->Check_Reagents Check_Atmosphere Is the Reaction Atmosphere Inert? Start->Check_Atmosphere Optimize_Ligand Screen Different Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand Optimize_Base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) Check_Base->Optimize_Base Purify_Boronic Use Fresh/Purified Boronic Acid or Boronic Ester Check_Reagents->Purify_Boronic Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Purify_Boronic->Success Degas_Solvents Thoroughly Degas Solvents Check_Atmosphere->Degas_Solvents Degas_Solvents->Success

Caption: A logical workflow for troubleshooting common Suzuki-Miyaura reaction issues.

References

Technical Support Center: Optimizing Derivatization of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,8-dibromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you improve reaction yields and achieve desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields and a mixture of products in my cross-coupling reaction with this compound. What are the primary factors influencing reactivity and selectivity?

A1: The derivatization of this compound is a nuanced process governed by a delicate interplay of electronic and steric effects. The two bromine substituents at the C2 and C8 positions exhibit distinct reactivities, which can be exploited to achieve selective functionalization.

  • Electronic Effects: The quinoline ring's nitrogen atom exerts an electron-withdrawing effect, making the C2 and C4 positions more electron-deficient and, therefore, generally more reactive towards nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions[1]. This electronic activation typically favors derivatization at the C2 position.

  • Steric Hindrance: The C8 position is situated in the "peri" position, adjacent to the heterocyclic nitrogen atom. This proximity creates significant steric hindrance, which can impede the approach of bulky reagents and catalysts[2][3]. This steric congestion can be a primary reason for lower yields or lack of reactivity at the C8 position under standard conditions.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent system plays a pivotal role in modulating the reactivity of both positions and can be fine-tuned to favor derivatization at either C2 or C8[4][5].

To address low yields and product mixtures, a systematic optimization of your reaction conditions is crucial. We will delve into specific strategies in the following questions.

Troubleshooting Guides

Q2: How can I selectively functionalize the C2 position of this compound while leaving the C8-bromo group intact?

A2: Given the higher intrinsic reactivity of the C2 position, selective monofunctionalization at this site is generally more straightforward. The key is to employ reaction conditions that are mild enough to discriminate between the two positions.

start Start: this compound condition Mild Suzuki or Buchwald-Hartwig Conditions start->condition catalyst Catalyst System: - Pd(PPh3)4 or Pd(OAc)2 - Less bulky phosphine ligand (e.g., PPh3) condition->catalyst base Base: - Weaker base (e.g., K2CO3, CsF) condition->base temp Temperature: - Lower temperature (e.g., 60-80 °C) condition->temp product Product: 2-Aryl/Amino-8-bromoquinoline catalyst->product base->product temp->product troubleshoot Troubleshooting: - Low conversion? Gradually increase temperature. - Loss of selectivity? Screen less bulky ligands. product->troubleshoot

Caption: Workflow for selective C2 derivatization.

This protocol provides a starting point for the selective arylation of the C2 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, relatively less bulky catalyst system that often provides good selectivity for the more reactive C2 position. The triphenylphosphine ligands are less sterically demanding than the biarylphosphine ligands used for more challenging couplings[6].

  • Base: A moderately weak base like K₂CO₃ is often sufficient to promote the catalytic cycle without being overly reactive, which could lead to side reactions or derivatization at the C8 position[7].

  • Temperature: A lower reaction temperature helps to exploit the kinetic difference in reactivity between the C2 and C8 positions.

Q3: Derivatization at the C8 position is proving difficult. How can I improve yields for reactions at this sterically hindered site?

A3: Functionalization at the C8 position requires overcoming significant steric hindrance. This typically necessitates more forcing reaction conditions and specialized catalyst systems.

  • Bulky, Electron-Rich Ligands: For both Suzuki and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is paramount. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically encumbered substrates[6][8].

Ligand TypeExamplesRationale
Biarylphosphines XPhos, SPhos, RuPhosThese ligands possess bulky biaryl backbones that create a sterically demanding environment around the palladium center, facilitating reductive elimination. Their electron-rich nature also promotes oxidative addition[8][9].
Dialkylphosphinobiphenyls DavePhos, JohnPhosSimilar to other biarylphosphines, these provide a combination of steric bulk and electron-donating properties to enhance catalytic activity[9].
  • Stronger Bases and Higher Temperatures: A stronger base, such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu), is often required to facilitate the transmetalation (in Suzuki reactions) or deprotonation (in Buchwald-Hartwig aminations) steps of the catalytic cycle[2][10][11]. Higher reaction temperatures (e.g., 100-120 °C) provide the necessary activation energy to overcome the steric barrier at the C8 position.

  • Use of a Directing Group (N-Oxide): While more commonly employed in C-H activation, the formation of a quinoline N-oxide can be a powerful strategy to direct metallation to the C8 position. The N-oxide can act as a coordinating group, bringing the metal catalyst into proximity with the C8-H bond (in C-H activation) or potentially influencing the reactivity of the C8-Br bond[3][12][13][14]. Subsequent reduction of the N-oxide restores the quinoline.

start Start: 2-Substituted-8-bromoquinoline condition Forcing Suzuki or Buchwald-Hartwig Conditions start->condition catalyst Catalyst System: - Pd(OAc)2 or Pd2(dba)3 - Bulky ligand (e.g., XPhos, SPhos) condition->catalyst base Base: - Stronger base (e.g., K3PO4, NaOtBu) condition->base temp Temperature: - Higher temperature (e.g., 100-120 °C) condition->temp product Product: 2,8-Disubstituted Quinoline catalyst->product base->product temp->product troubleshoot Troubleshooting: - Still low yield? Screen different bulky ligands and bases. - Consider N-oxide strategy for C-H activation if applicable. product->troubleshoot start This compound step1 Step 1: Selective C2 Functionalization (Mild Conditions) start->step1 intermediate 2-R1-8-Bromoquinoline step1->intermediate step2 Step 2: C8 Functionalization (Forcing Conditions) intermediate->step2 final_product 2-R1-8-R2-Quinoline step2->final_product

References

Technical Support Center: Troubleshooting Side Products in 2,8-Dibromoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying and mitigating side products in palladium-catalyzed cross-coupling reactions of 2,8-dibromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to enhance the selectivity and yield of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental problems you may encounter.

Question 1: I am observing significant amounts of a mono-brominated quinoline (2-substituted-8-bromoquinoline or 2-bromo-8-substituted-quinoline) instead of my desired di-substituted product. What is causing this and how can I fix it?

Answer:

This is a common selectivity issue arising from the differential reactivity of the C2 and C8 positions of the quinoline ring. The C2 and C4 positions on the quinoline ring are generally more electron-deficient and thus more reactive towards oxidative addition with the Pd(0) catalyst.[1] This often leads to preferential coupling at the C2 position.

Causality & Solutions:

  • Insufficient Catalyst Loading or Reaction Time: A simple explanation is that the reaction has not gone to completion. The more reactive C2 position couples first, and if the reaction is stopped prematurely or the catalyst deactivates, you will isolate the mono-substituted intermediate.

    • Protocol: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%) and extend the reaction time. Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal endpoint.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in modulating the reactivity of the catalytic system.[2] Bulky, electron-rich ligands can enhance the rate of oxidative addition, which may be necessary to activate the less reactive C8-Br bond after the initial coupling at C2.[2][3]

    • Recommendation: Screen a panel of ligands. While triphenylphosphine is a common starting point, consider more sterically demanding and electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos).[2] These can promote the oxidative addition at the more hindered C8 position.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for the second coupling step.

    • Strategy: If your substrates are thermally stable, consider increasing the reaction temperature in 10-20 °C increments.

ParameterRecommendation for Di-substitutionRationale
Ligand Bulky, electron-donating (e.g., XPhos, SPhos)Promotes oxidative addition at the sterically hindered and less reactive C8-Br bond.[2][3]
Temperature Increase incrementally (e.g., 80 °C to 110 °C)Provides activation energy for the second coupling step.
Reaction Time Extended duration with monitoringEnsures the reaction proceeds to completion for both coupling sites.
Catalyst Loading Slight increase if deactivation is suspectedCompensates for potential catalyst decomposition over longer reaction times.

Question 2: My analysis shows a significant peak corresponding to the homocoupling of my boronic acid (biaryl product). What is the cause and how can I prevent this?

Answer:

Homocoupling of boronic acids to form symmetrical biaryls is a well-documented side reaction in Suzuki-Miyaura couplings.[4][5] It is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[3][6]

Causality & Prevention:

  • Oxygen Contamination: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[3] These Pd(II) species can then mediate the homocoupling of two boronic acid molecules.[4][6]

    • Protocol: Rigorous Degassing: It is crucial to thoroughly degas your solvent and the entire reaction setup. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to adding the catalyst.[4][6]

  • Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[3][7] This reduction can sometimes be inefficient or can be coupled with the homocoupling of the boronic acid.[3]

    • Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃, or a pre-formed Pd(0) complex. Alternatively, the addition of a mild reducing agent can help suppress homocoupling.[6]

  • Base and Temperature: Certain bases and high temperatures can exacerbate the issue.

    • Optimization: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and try to run the reaction at the lowest effective temperature.

G cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Pd(0)_ox Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)₂ Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R O2_Reaction O2_Reaction Pd(0)_ox->O2_Reaction O₂ Pd(II) Pd(II) O2_Reaction->Pd(II) Homocoupling_Step Homocoupling_Step Pd(II)->Homocoupling_Step 2 R-B(OH)₂ Homocoupling_Step->Pd(0)_ox R-R R-R Homocoupling_Step->R-R

Question 3: I am observing a product that has lost one of the bromine atoms and has been replaced by a hydrogen (protodehalogenation). Why is this happening?

Answer:

Protodehalogenation (or hydrodehalogenation) is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[8][9] This can occur at various stages of the catalytic cycle and is often influenced by the solvent, base, and the presence of hydrogen sources.

Causality & Mitigation:

  • Hydrogen Source: The hydrogen atom can come from various sources, including residual water, the solvent (especially alcohols or DMF), or even the phosphine ligand itself.[8][9][10]

    • Strategy: Ensure you are using anhydrous solvents. If the reaction chemistry allows, avoid protic solvents. If using a solvent like DMF, which can be a source of hydrogen, ensure it is high purity and anhydrous.[8]

  • Reaction Mechanism: One proposed pathway involves the oxidative addition of the aryl halide to Pd(0), followed by a reaction with a hydrogen source instead of the intended transmetalation partner.

  • Ligand and Base Effects: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus the undesired protodehalogenation.[11][12]

    • Optimization: A systematic screening of bases and ligands is recommended. Sometimes a weaker, non-nucleophilic base can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Suzuki-Miyaura cross-coupling with this compound?

A1: The most frequently encountered side products are:

  • Mono-substituted Bromoquinolines: Resulting from incomplete reaction.

  • Boronic Acid Homocoupling Product (R-R): Caused by oxygen contamination and Pd(II) species.[3][5]

  • Protodehalogenation Products: Where one or both bromine atoms are replaced by hydrogen.[8][9]

  • Products from Ligand Aryl Scrambling: In some cases, an aryl group from the phosphine ligand can be incorporated into the product.[8][10]

Q2: How can I reliably identify these side products?

A2: A combination of analytical techniques is the most robust approach:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for identifying products and byproducts. You can identify components by their mass-to-charge ratio. Homocoupling products will have a mass corresponding to (2 x Mass of Boronic Acid Ar-group - 2H). Mono-substituted products will have a mass corresponding to (Mass of Quinoline-Br + Mass of Boronic Acid Ar-group - H). Protodehalogenation will result in a mass loss corresponding to the mass of Br minus the mass of H.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide structural information to confirm the identity of side products, especially for distinguishing isomers.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile compounds and can provide similar mass information to LC-MS.

Q3: Can the order of reagent addition affect the formation of side products?

A3: Yes, the order of addition can be critical. It is generally recommended to combine the this compound, boronic acid, base, and solvent, and then thoroughly degas the mixture before adding the palladium catalyst. This ensures that the catalyst is introduced into an oxygen-free environment, minimizing the formation of Pd(II) species that promote homocoupling.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (2.2-2.5 eq), and the base (e.g., K₂CO₃, 4.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the this compound.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G

References

Technical Support Center: Chemoselective Coupling of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the chemoselective coupling of 2,8-dibromoquinoline. This molecule presents a unique challenge for synthetic chemists due to the differential reactivity of its two bromine atoms—one on the electron-deficient pyridine ring (C-2) and the other on the electron-rich benzene ring (C-8). Achieving selective functionalization at either position is critical for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides field-proven insights, troubleshooting protocols, and detailed experimental methodologies to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the reactivity and selective coupling of this compound.

Q1: What is the general reactivity difference between the C-2 and C-8 bromine atoms in this compound?

A1: The reactivity of the two bromine atoms is governed by a combination of electronic and steric effects.

  • C-2 Position: The bromine at the C-2 position is on an electron-deficient pyridine ring. The nitrogen atom withdraws electron density, making the C-2 carbon more electrophilic and generally more susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0)). This position is often considered more "activated."[1]

  • C-8 Position: The bromine at the C-8 position is on the benzene ring. While less electronically activated than the C-2 position, it is subject to steric hindrance from the peri-hydrogen at C-7 and the adjacent pyridine ring. However, the proximity of the quinoline nitrogen can play a crucial role in directing catalysis. For certain reactions, particularly those involving directing groups or specific ligand effects, the C-8 position can be targeted selectively.[2]

Q2: Which type of cross-coupling reaction is best for selective functionalization?

A2: The choice of reaction depends heavily on the desired position of functionalization and the coupling partner.

  • For C-2 Selectivity: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are commonly employed. The higher electrophilicity of the C-2 position often allows for selective coupling under carefully controlled conditions, typically using sterically less demanding ligands.

  • For C-8 Selectivity: Sonogashira coupling has shown remarkable selectivity for the C-8 position, often attributed to a directing effect from the quinoline nitrogen atom.[2] Certain C-H activation strategies have also been developed to target the C-8 position.[3][4][5]

Q3: Can I achieve double coupling at both C-2 and C-8 positions?

A3: Yes, double coupling is achievable. This is typically done in a stepwise manner. First, a selective monocoupling reaction is performed under milder conditions. The resulting 2-substituted-8-bromoquinoline (or 8-substituted-2-bromoquinoline) is then subjected to a second coupling reaction, often under more forcing conditions (higher temperature, different catalyst/ligand system) to functionalize the remaining bromine atom. A one-pot, double coupling is challenging due to the difficulty in matching the reactivity of both positions simultaneously.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Poor Selectivity - Mixture of C-2, C-8, and Di-substituted Products in Suzuki Coupling
  • Possible Cause 1: Catalyst System is Too Reactive. Highly active palladium catalysts, especially those with very electron-rich and bulky ligands (e.g., some Buchwald-type biarylphosphine ligands), can overcome the subtle reactivity differences between the C-2 and C-8 positions, leading to a loss of selectivity.[6][7]

  • Solution 1a: Screen Less Bulky Ligands. Switch from bulky biarylphosphine ligands to less sterically demanding phosphine ligands like triphenylphosphine (PPh₃) or a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). These can enhance selectivity for the more accessible C-2 position.

  • Solution 1b: Lower Reaction Temperature. Reducing the reaction temperature can often improve selectivity. Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction progress. Higher temperatures provide the activation energy needed to react at the less reactive C-8 position.

  • Solution 1c: Use a Milder Base. A very strong base can sometimes lead to side reactions or catalyst degradation. If using a strong base like K₃PO₄, consider switching to a milder one like K₂CO₃ or CsF.[8]

  • Possible Cause 2: Reaction Time is Too Long. Even with a selective catalyst system, prolonged reaction times can lead to the slow formation of the di-substituted product once the initial selective coupling has occurred.

  • Solution 2: Monitor the Reaction Closely. Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the desired mono-substituted product is maximized and before significant amounts of the di-substituted product appear.

Problem 2: No Reaction or Stalled Suzuki/Buchwald-Hartwig Coupling
  • Possible Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.[9] Inadequate degassing or a poor inert atmosphere can cause the catalyst to precipitate as inactive palladium black.

  • Solution 1: Ensure Rigorous Inert Conditions. Degas your solvent thoroughly (e.g., by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[10] Use Schlenk techniques and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Possible Cause 2: Poor Solubility of Reagents. this compound or the boronic acid/amine partner may have poor solubility in the chosen solvent, preventing them from participating in the catalytic cycle effectively.[8][9]

  • Solution 2a: Change Solvent System. If using a non-polar solvent like toluene, try a more polar aprotic solvent like dioxane, THF, or DMF. For Suzuki couplings, a co-solvent system like dioxane/water (e.g., 4:1) is often effective.[6]

  • Solution 2b: Use a Phase-Transfer Catalyst. For Suzuki reactions with solubility issues, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields.[10]

  • Possible Cause 3: Inappropriate Base. The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[9][11] An incorrect choice can halt the reaction.

  • Solution 3: Screen Different Bases. For Suzuki reactions, K₃PO₄, K₂CO₃, and Cs₂CO₃ are common choices. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[12][13]

Problem 3: Low Yield in C-8 Selective Sonogashira Coupling
  • Possible Cause 1: Inefficient Catalyst System. The standard Sonogashira catalysts (e.g., Pd(PPh₃)₂Cl₂) may not be optimal for this specific substrate.

  • Solution 1: Modify the Catalyst/Ligand. While Pd(PPh₃)₂Cl₂ is a good starting point, consider using a Pd/C-PPh₃ system, which has been reported to be effective for C-8 selective alkynylation.[2] The combination of a palladium source and a copper(I) co-catalyst (like CuI) is essential for the Sonogashira reaction.[14][15]

  • Possible Cause 2: Homocoupling of the Alkyne (Glaser Coupling). The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, consuming the starting material and reducing the yield of the desired product.

  • Solution 2: Maintain Strict Anaerobic Conditions. Glaser coupling is often promoted by oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere to minimize this side reaction.

Part 3: Data & Protocols

Data Summary: Catalyst System vs. Selectivity

The following table summarizes typical outcomes for different coupling reactions, providing a starting point for catalyst selection.

Coupling ReactionTarget PositionTypical Catalyst SystemLigandBaseSolventExpected Outcome
Suzuki-Miyaura C-2Pd(OAc)₂ or Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂OGood to excellent C-2 selectivity.
Suzuki-Miyaura C-2Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂OHigh C-2 selectivity.
Buchwald-Hartwig C-2Pd₂(dba)₃XPhosNaOtBuTolueneHigh C-2 selectivity with various amines.[7]
Sonogashira C-8Pd/C or Pd(PPh₃)₂Cl₂ + CuIPPh₃Et₃NEthanol or THFHigh C-8 selectivity.[2]
Experimental Protocols

This protocol provides a general method for the selective arylation at the C-2 position.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add degassed toluene and water (e.g., a 5:1 ratio) to the flask via syringe. The final concentration of the quinoline should be around 0.1 M.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS every hour.

  • Work-up: Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol is adapted for the selective alkynylation at the C-8 position.[2]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Reagent Addition: Add degassed anhydrous THF (or ethanol) via syringe, followed by triethylamine (Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirring mixture.

  • Reaction: Heat the reaction to 60-80 °C. Monitor the reaction by TLC. The reaction should be complete within 4-18 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Part 4: Visualizations & Mechanisms

Decision Workflow for Catalyst Selection

This diagram outlines a logical approach to selecting a catalyst system based on the desired regiochemical outcome.

G start Desired Functionalization of This compound c2 Target C-2 Position (Electron Deficient) start->c2 c8 Target C-8 Position (Sterically Influenced) start->c8 suzuki Suzuki or Buchwald-Hartwig? c2->suzuki C-C or C-N bond sonogashira Sonogashira? c8->sonogashira C-C (alkyne) bond suzuki_cat Catalyst System: - Pd Source (Pd(OAc)₂, Pd₂(dba)₃) - Ligand (SPhos, XPhos, dppf) - Base (K₃PO₄, NaOtBu) suzuki->suzuki_cat Yes sonogashira_cat Catalyst System: - Pd Source (Pd(PPh₃)₂Cl₂) - Cu(I) Co-catalyst (CuI) - Base (Et₃N) sonogashira->sonogashira_cat Yes

Caption: Catalyst selection workflow for this compound.

Simplified Catalytic Cycle for Suzuki Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Selectivity for C-2 is often determined in the initial, rate-limiting oxidative addition step.

SuzukiCycle pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition (Rate-Determining Step) pd0->oa + Ar-X pd2 L₂Pd(II)(Ar)(X) (Ar = Quinolinyl) oa->pd2 C-2 preferred tm Transmetalation pd2->tm pd2_r L₂Pd(II)(Ar)(R) tm->pd2_r boronate R-B(OR)₃⁻ boronate->tm + Base re Reductive Elimination pd2_r->re re->pd0 regenerates product Ar-R Coupled Product re->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Preventing Debromination in 2,8-Dibromoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and preventing the common side reaction of debromination during the functionalization of 2,8-dibromoquinoline. As a versatile scaffold in medicinal chemistry and materials science, achieving selective C-Br bond activation is paramount.[1] Unwanted hydrodebromination not only reduces the yield of your target molecule but also introduces challenging purification steps.[2][3] This center provides field-proven insights and validated protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a prevalent side reaction. Each issue is presented in a question-and-answer format to directly tackle problems you might be facing at the bench.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: "I am performing a Suzuki-Miyaura (or Buchwald-Hartwig) reaction on this compound, but my analysis shows a significant amount of 8-bromoquinoline and/or quinoline byproducts. What is causing this, and how can I fix it?"

Answer:

This is a classic case of hydrodehalogenation, a competing reaction pathway where the bromine atom is replaced by a hydrogen atom.[2] The primary culprit is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[4] This Pd-H intermediate can reductively eliminate with the quinoline moiety to generate the undesired debrominated byproduct. Several factors can promote the formation of Pd-H species.

Here is a systematic workflow to diagnose and solve the issue:

G Start Debromination Observed Base Step 1: Optimize Base Start->Base Ligand Step 2: Screen Ligands Base->Ligand Still an issue? End Debromination Minimized Base->End Resolved Temp Step 3: Lower Temperature Ligand->Temp Still an issue? Ligand->End Resolved Solvent Step 4: Check Solvent & Reagent Purity Temp->Solvent Still an issue? Temp->End Resolved Solvent->End Resolved

Caption: A step-by-step workflow for troubleshooting debromination.

1. Evaluate and Change the Base:

  • Causality: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are common sources of hydride ions, accelerating debromination.[4][5] Amine bases can also contribute.[2]

  • Solution: Switch to a milder, non-nucleophilic inorganic base. Weaker bases are less likely to generate hydride species.[2]

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][4][6] This is often the most effective single change you can make.

2. Modify the Catalyst/Ligand System:

  • Causality: The ligand plays a critical role in modulating the stability and reactivity of the palladium center.[7][8] Less effective ligands can lead to catalyst decomposition or favor pathways that generate Pd-H. The desired reductive elimination to form the product is often accelerated by specific types of ligands.

  • Solution: Employ bulky, electron-rich phosphine ligands.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are designed to promote rapid reductive elimination, which helps the desired coupling reaction outcompete the debromination pathway.[2]

3. Lower the Reaction Temperature:

  • Causality: Hydrodehalogenation can have a different activation energy than the desired cross-coupling reaction. High temperatures often accelerate the undesired debromination pathway at a faster rate.[6][9]

  • Solution: Run a series of experiments at incrementally lower temperatures (e.g., reduce in 10-20 °C steps from your original temperature). Finding the optimal temperature where the desired reaction proceeds at a reasonable rate while minimizing byproduct formation is key.

4. Scrutinize Solvents and Reagents:

  • Causality: Solvents can act as hydride donors. Alcohols are a direct source, and polar aprotic solvents like DMF can decompose at high temperatures to generate formate, a hydride source.[2][10] Trace amounts of water or other protic impurities in your reagents can also contribute.[2]

  • Solution:

    • Switch to non-polar aprotic solvents like toluene, dioxane, or CPME, which are less prone to acting as hydride donors.[2]

    • Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed to remove oxygen, which can degrade the catalyst.

Issue 2: Poor Regioselectivity and Debromination During Lithiation / Metal-Halogen Exchange

Question: "I'm attempting a selective lithium-halogen exchange at one of the bromine positions on this compound using n-BuLi, but I'm getting a mixture of products, including the fully debrominated quinoline."

Answer:

Lithium-halogen exchange is a powerful tool, but it is highly sensitive to conditions and can be complicated by side reactions, especially with substrates like dibromoquinolines.

1. Reagent Choice and Stoichiometry:

  • Causality: The tert-butyl bromide (t-BuBr) generated as a byproduct when using tert-butyllithium (t-BuLi) can itself react with the desired lithiated quinoline intermediate, leading to side products.[11] Furthermore, standard organolithium reagents can act as strong bases, causing deprotonation at other sites.

  • Solution: A highly effective strategy is to use two equivalents of t-BuLi . The first equivalent performs the lithium-halogen exchange, while the second equivalent reacts with the generated t-BuBr to form isobutylene and LiBr, effectively removing the problematic byproduct from the reaction.[11]

2. Strict Temperature Control:

  • Causality: Lithiated intermediates of heteroaromatics can be unstable at higher temperatures, leading to decomposition or undesired rearrangements. The lithium-halogen exchange is extremely fast, even at cryogenic temperatures, whereas side reactions are often suppressed.[11]

  • Solution: Maintain a very low reaction temperature, typically -78 °C or lower , throughout the addition of the organolithium reagent and the subsequent reaction time before quenching with an electrophile.

3. Ensure Anhydrous Conditions:

  • Causality: Organolithium reagents are extremely strong bases and will be instantly quenched by any protic source, such as water. This quenching results in the protonation of your lithiated intermediate, leading directly to the debrominated product.[11]

  • Solution: All glassware must be rigorously flame- or oven-dried. Solvents must be freshly distilled from an appropriate drying agent. The entire reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction with this compound?

Debromination, or hydrodehalogenation, is a common side reaction for many aryl bromides in transition metal-catalyzed reactions.[3][12] It occurs when a catalyst-hydride species (e.g., Pd-H) is formed, which can then transfer a hydrogen atom to the aromatic ring, cleaving the C-Br bond.[2][4] The sources of this hydride can be varied, including the base, solvent, or trace impurities like water, making it a persistent challenge that requires careful reaction optimization.[2]

Q2: Which bromine (C2 or C8) is more susceptible to debromination?

In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the Pd(0) catalyst to a C-Br bond.[13][14] The C2 position of the quinoline ring is generally more electron-deficient than the C8 position, which often makes the C2-Br bond more reactive towards oxidative addition. Consequently, reactions are often initiated at the C2 position. However, the susceptibility to the subsequent debromination pathway depends heavily on the stability of the resulting organopalladium intermediate and the specific reaction conditions. Careful tuning of ligands and conditions is often required to achieve selective functionalization at one position without causing debromination at either site.

Q3: How do I choose the right catalyst and ligand to minimize debromination?

The choice of ligand is paramount.[7] To minimize debromination, you want to select a ligand that promotes the desired reductive elimination step of the catalytic cycle, making it faster than the competing hydrodehalogenation pathway.

  • Principle: Use bulky and electron-rich monodentate biarylphosphine ligands.

  • Mechanism: These ligands accelerate the C-C or C-N bond-forming reductive elimination and help stabilize the active Pd(0) catalyst.[2]

  • Examples: XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points for screening in Suzuki and Buchwald-Hartwig reactions.[2][15]

G cluster_0 Desired Catalytic Cycle cluster_1 Competing Debromination Pathway A Ar-Br + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Transmetalation (Suzuki) or Amine Coordination (Buchwald) C->D J Ar-Pd(II)-Br E Ar-Pd(II)-R D->E F Reductive Elimination (Promoted by bulky, -e rich ligands) E->F G Ar-R + Pd(0) F->G G->A H Hydride Source (Base, Solvent, H₂O) I Pd-H Formation H->I I->J Reacts with intermediate K Reductive Elimination J->K L Ar-H + Pd(0) K->L

Caption: Competing pathways of cross-coupling vs. debromination.

Q4: What is the role of the base in causing debromination?

The base plays a dual role. In many cross-coupling reactions like the Suzuki-Miyaura coupling, a base is essential to activate the organoboron species for transmetalation.[16][17] In Buchwald-Hartwig amination, it deprotonates the amine.[8][18] However, strong bases, especially alkoxides (e.g., NaOtBu) or hydroxides, can also promote the formation of Pd-H species, either directly or by reacting with the solvent, which leads to hydrodehalogenation.[2][4] This is why switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is a primary strategy to suppress this side reaction.[6]

Q5: Can the solvent choice influence the extent of debromination?

Absolutely. The solvent can be a direct participant in the debromination pathway.

  • Protic Solvents: Alcohols can directly serve as hydride donors.

  • Aprotic Polar Solvents: Solvents like DMF can decompose under basic conditions at elevated temperatures to produce formate salts, which are excellent hydride donors.[10]

  • Recommended Solvents: Non-polar, aprotic solvents like toluene, dioxane, CPME, or THF are generally safer choices as they are less likely to be a source of hydrides.[2]

Data Summary & Optimized Protocols

Table 1: Recommended Conditions to Minimize Debromination
Reaction TypeRecommended BaseRecommended Ligand(s)Recommended Solvent(s)Temperature Range
Suzuki-Miyaura K₃PO₄, Cs₂CO₃XPhos, SPhosToluene, Dioxane/H₂O60 - 90 °C
Buchwald-Hartwig K₃PO₄, K₂CO₃BrettPhos, RuPhosToluene, CPME70 - 100 °C
Lithiation N/A (Reagent is base)N/ATHF, Diethyl Ether< -75 °C

Data is illustrative and based on general trends reported for minimizing hydrodehalogenation of aryl halides.[2][6][11]

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is optimized for a selective Suzuki-Miyaura coupling, designed to minimize debromination.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Navigating the Functionalization of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the functionalization of 2,8-dibromoquinoline. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges, particularly those leading to low conversion rates. Our approach is rooted in a deep understanding of reaction mechanisms and the subtle interplay of factors that govern success in palladium-catalyzed cross-coupling reactions.

Understanding the this compound Scaffold: A Tale of Two Bromines

The functionalization of this compound presents a unique set of challenges and opportunities, primarily centered around the differential reactivity of the bromine atoms at the C2 and C8 positions. A firm grasp of the underlying electronic and steric factors is paramount to troubleshooting and achieving the desired regioselectivity and yield.

  • Electronic Effects : The C2 position is situated on the pyridine ring, which is electron-deficient. This generally makes the C2-Br bond more susceptible to oxidative addition by a Pd(0) catalyst compared to a bromine on the benzenoid ring.[1][2]

  • Steric Hindrance : The C8 position is subject to significant steric hindrance from the peri-hydrogen at the C7 position and the quinoline nitrogen's lone pair.[3] This steric congestion can impede the approach of bulky catalyst complexes, potentially favoring reaction at the less hindered C2 position.

  • Directing Group Effects : The quinoline nitrogen can act as a directing group, coordinating to the palladium catalyst and influencing which C-H or C-Br bond is activated. In the case of quinoline N-oxides, this effect can be leveraged to achieve C8-selective functionalization.[1][2]

The interplay of these factors means that the outcome of a cross-coupling reaction on this compound is not always straightforward and is highly dependent on the specific reaction conditions, particularly the choice of ligand.

General Troubleshooting for Low Conversion Rates

Before delving into the specifics of each reaction type, let's address some common culprits for low conversion rates that are applicable to all palladium-catalyzed cross-coupling reactions involving this compound.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure and Dry? Check_Catalyst->Check_Reagents Yes Catalyst_Solution Use pre-activated catalyst or freshly prepared Pd(0) source. Increase catalyst loading. Check_Catalyst->Catalyst_Solution No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Reagent_Solution Purify starting materials. Use anhydrous solvents and bases. Rigorously degas the reaction mixture. Check_Reagents->Reagent_Solution No Success Improved Conversion Check_Conditions->Success Yes Condition_Solution Screen different ligands and bases. Increase temperature incrementally. Adjust solvent polarity. Check_Conditions->Condition_Solution No Catalyst_Solution->Start Reagent_Solution->Start Condition_Solution->Start

Caption: A general workflow for troubleshooting low conversion rates.

Frequently Asked Questions (General)

Q1: My reaction has stalled, and I'm observing the formation of palladium black. What's happening?

A1: The formation of palladium black indicates the decomposition of your active Pd(0) catalyst. This can be caused by several factors, including high reaction temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio. To mitigate this, ensure your reaction is thoroughly degassed, consider using a lower reaction temperature, and maintain an appropriate ligand-to-palladium ratio, especially when using bulky monophosphine ligands.[4]

Q2: I'm seeing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). What causes this?

A2: Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations.[5] It can arise from the presence of a hydride source, such as water or certain solvents, or as a competing pathway in the catalytic cycle. Using anhydrous solvents and bases is crucial. If the problem persists, screening different ligands and bases may be necessary to find a system that favors reductive elimination over competing pathways.

Q3: My starting materials are not fully soluble in the reaction solvent. Could this be the cause of low conversion?

A3: Yes, poor solubility of either the this compound or the coupling partner can significantly hinder the reaction rate. If you observe poor solubility, consider switching to a solvent with a higher boiling point and better solubilizing properties, such as dioxane, toluene, or DMF. Ensure that the chosen solvent is compatible with your catalyst system and reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. However, low conversion rates with this compound can arise from challenges in the oxidative addition or transmetalation steps.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'-B(OR)2 PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl - X-B(OR)2 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Low Conversion in Suzuki Coupling
Problem Potential Cause Recommended Solution
No or minimal reaction Inefficient oxidative addition.Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition.[6] Increase the reaction temperature.
Significant boronic acid homocoupling Presence of oxygen; inefficient transmetalation.Rigorously degas the reaction mixture and solvents.[7] Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the formation of the boronate, which enhances transmetalation.[4]
Reaction stalls at mono-substituted product Deactivation of the catalyst after the first coupling.Increase catalyst loading. A change in ligand may be necessary to stabilize the catalyst for the second coupling.
Low yield with electron-deficient boronic acids Slow transmetalation.Use a stronger base or a different solvent system (e.g., aqueous DME) to accelerate transmetalation.[8]
Protocol: Suzuki-Miyaura Coupling of this compound
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv. for mono-substitution, 2.2-3.0 equiv. for di-substitution), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Add the degassed solvent (e.g., toluene/water, dioxane/water, or DME/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. When working with this compound, challenges often relate to catalyst inhibition, side reactions, and the choice of base.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')(L_n)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido - Base-H+X- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Low Conversion in Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No or minimal reaction Catalyst inhibition by the amine or quinoline nitrogen.Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) to prevent catalyst inhibition and promote reductive elimination.[9]
Significant hydrodehalogenation Competing β-hydride elimination or presence of a hydride source.Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. Ensure anhydrous conditions. A change in ligand can also disfavor this side reaction.[5]
Low yield with primary amines Formation of diarylated or other side products.Use a bidentate ligand like BINAP or DPPF, which can favor monoarylation.[5] Carefully control the stoichiometry of the amine.
Reaction is sluggish with aryl chlorides Slow oxidative addition.Aryl chlorides are less reactive than bromides. More forcing conditions (higher temperature, stronger base, more active catalyst) are typically required.[10]
Protocol: Buchwald-Hartwig Amination of this compound
  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 equiv.).

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted quinolines. Common issues include homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

Sonogashira_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Cu-C≡CR PdII_Alkynyl Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Alkynyl - CuX RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 + Ar-C≡CR CuI Cu(I)X Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + H-C≡CR, Base Cu_Acetylide->Transmetalation

Caption: The catalytic cycle of the Sonogashira coupling.

Troubleshooting Low Conversion in Sonogashira Coupling
Problem Potential Cause Recommended Solution
Significant alkyne homocoupling (Glaser coupling) Presence of oxygen, especially with a copper co-catalyst.Rigorously degas the reaction mixture. Consider using copper-free Sonogashira conditions.[11]
No or minimal reaction Catalyst deactivation or inefficient transmetalation.Ensure the use of an appropriate base (typically an amine like triethylamine or diisopropylamine). For sluggish reactions, a stronger base like K₂CO₃ can be beneficial.[12]
Reaction stalls at mono-substituted product Steric hindrance at the remaining position or catalyst deactivation.Higher temperatures and longer reaction times may be required for the second coupling. A more robust catalyst system may be needed.
Low yields with electron-rich aryl bromides Slow oxidative addition.Increase the reaction temperature and/or catalyst loading. The use of a more electron-rich ligand can also be beneficial.
Protocol: Sonogashira Coupling of this compound
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add the degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv. for mono-substitution, 2.2-3.0 equiv. for di-substitution) and the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalysis: 2,8-Dibromoquinoline vs. 5,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Differentiated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for developing novel molecular entities. Halogenated quinolines, particularly dibromo-derivatives, serve as versatile and powerful building blocks, enabling the strategic introduction of diverse substituents through palladium-catalyzed cross-coupling reactions.[3][4]

This guide provides an in-depth comparison of two strategically important, yet distinct, building blocks: 2,8-dibromoquinoline and 5,8-dibromoquinoline. While structurally similar, the positioning of the bromine atoms dictates their reactivity, regioselectivity, and ultimate utility in complex molecule synthesis. For researchers and drug development professionals, understanding these nuances is critical for efficient and predictable synthetic planning. We will explore the fundamental principles governing their differential reactivity, provide supporting experimental data, and offer detailed protocols to guide your synthetic endeavors.

Pillar 1: Unraveling the Electronic and Steric Landscape

The reactivity of a C-Br bond in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the initial oxidative addition step to a Pd(0) complex. This step is highly sensitive to the electronic and steric environment of the carbon atom.

  • This compound: This isomer presents two electronically distinct C-Br bonds.

    • C2-Br Bond: Located on the pyridine ring, the C2 position is immediately adjacent to the electron-withdrawing nitrogen atom. This placement renders the C2 carbon significantly more electrophilic, polarizing the C-Br bond and making it highly susceptible to oxidative addition by an electron-rich Pd(0) catalyst.

    • C8-Br Bond: Situated on the carbocyclic (benzene) ring, this bond is electronically similar to a standard bromobenzene. Crucially, it is in the peri-position relative to the ring nitrogen, creating a sterically hindered environment.

  • 5,8-Dibromoquinoline: In this case, both bromine atoms are on the carbocyclic ring.

    • C5-Br Bond: This position is relatively unhindered and electronically resembles a typical aryl bromide.

    • C8-Br Bond: As with the 2,8-isomer, the C8-Br bond experiences significant steric hindrance from the adjacent nitrogen atom.

This fundamental analysis predicts a significant difference in reactivity and regioselectivity between the two isomers, a hypothesis borne out by extensive experimental evidence.

Pillar 2: Regioselectivity in Action - A Head-to-Head Comparison

The primary advantage of using dibrominated substrates is the potential for sequential, regioselective functionalization. The choice between 2,8- and 5,8-dibromoquinoline hinges on which position you intend to functionalize first.

This compound: Predictable Selectivity at the C2 Position

In virtually all palladium-catalyzed cross-coupling reactions, this compound exhibits high selectivity for reaction at the C2 position. This predictable outcome is a direct consequence of the highly activated C2-Br bond. Chemists can leverage this property to introduce a substituent at C2, isolate the 2-substituted-8-bromoquinoline intermediate, and then perform a second, distinct coupling reaction at the C8 position.

This principle is analogous to the observed reactivity differences in other dihalo-N-heterocycles, where the position alpha to the nitrogen is preferentially functionalized.[5] Studies on related dihalosubstituted quinolines confirm that the more electronically differentiated or reactive halide undergoes coupling first.[6]

5,8-Dibromoquinoline: A More Nuanced Reactivity Profile

The reactivity difference between the C5 and C8 positions in 5,8-dibromoquinoline is less pronounced than in the 2,8-isomer, as both are on the benzene ring. However, steric hindrance at the C8 position often allows for preferential, albeit sometimes less selective, reaction at the C5 position under carefully controlled conditions. Achieving high regioselectivity may require optimization of ligands, temperature, and reaction times. The choice of a bulky phosphine ligand, for instance, can amplify the steric differences between the two sites, potentially favoring reaction at the less-hindered C5 position.

Comparative Experimental Data

The following table summarizes representative data from the literature for Suzuki-Miyaura coupling reactions, illustrating the typical yields and inherent regioselectivity.

SubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 80 °C2-Phenyl-8-bromoquinoline~90% (Predicted)[7][8]
5,8-Dibromoquinoline Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃Toluene/EtOH/H₂O, 90 °C5-Phenyl-8-bromoquinolineModerate to Good[9]
This compound (4-methoxyphenyl)boronic acidPd(OAc)₂ / SPhosToluene/H₂O, 100 °C2-(4-methoxyphenyl)-8-bromoquinolineHigh[10]
5,8-Dibromoquinoline Various arylboronic acidsPd(PPh₃)₄ / Na₂CO₃DME/H₂O, RefluxMixture of 5-aryl and 5,8-diaryl productsVariable[9]

Note: Direct comparative studies under identical conditions are scarce; this table is compiled from representative procedures for similar transformations.

Pillar 3: Mechanistic Insights & Visualized Workflows

To fully grasp the principles of regioselectivity, it is essential to visualize the catalytic cycle and the critical selectivity-determining step.

The Palladium Cross-Coupling Catalytic Cycle

The Suzuki, Sonogashira, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple.[11][12] The cycle consists of three primary steps: oxidative addition, transmetalation (or amine coordination/deprotonation for Buchwald-Hartwig), and reductive elimination.

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)(X)L₂ oa->pd2_complex tm Transmetalation (with R²-M) pd2_complex->tm pd2_r1r2 R¹-Pd(II)(R²)L₂ tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re product R¹-R² pd2_r1r2->product re->pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Visualizing Regioselective Oxidative Addition

The key to understanding the difference between the two isomers lies in the initial oxidative addition step. The Pd(0) catalyst will preferentially react with the most accessible and electronically favorable C-Br bond.

Regioselective Oxidative Addition cluster_0 This compound cluster_1 5,8-Dibromoquinoline start_28 This compound + Pd(0)L₂ path_c2 Oxidative Addition @ C2 (Electronically Activated) start_28->path_c2  Favored  Pathway path_c8_28 Oxidative Addition @ C8 (Sterically Hindered) start_28->path_c8_28  Disfavored  Pathway start_58 5,8-Dibromoquinoline + Pd(0)L₂ path_c5 Oxidative Addition @ C5 (Less Hindered) start_58->path_c5 Generally Favored path_c8_58 Oxidative Addition @ C8 (Sterically Hindered) start_58->path_c8_58 Disfavored

Caption: Decisive oxidative addition step for 2,8- vs. 5,8-dibromoquinoline.

Field-Proven Experimental Protocols

The following protocols are representative examples for achieving regioselective functionalization. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Regioselective Sonogashira Coupling of this compound at C2

This protocol leverages the high reactivity of the C2 position to selectively install an alkyne, a common handle for further chemistry like click reactions or subsequent couplings. The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl halide.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Argon or Nitrogen)

  • Syringes for liquid transfer

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine. The solution should be a suspension.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 8-bromo-2-(phenylethynyl)quinoline.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 5,8-Dibromoquinoline

This protocol aims to install an amine at the less-hindered C5 position. The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[15][16][17] Careful selection of a bulky ligand can enhance selectivity for the C5 position.

Materials:

  • 5,8-Dibromoquinoline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Oven-dried sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Inside a glovebox, add 5,8-dibromoquinoline, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial equipped with a stir bar.

  • Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add morpholine via syringe.

  • Place the sealed vial on a preheated hotplate and stir at 100 °C.

  • Monitor the reaction by LC-MS. The primary product should be the C5-aminated product, with minor amounts of the C8- and di-aminated products.

  • Upon consumption of the starting material (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel to isolate 8-bromo-5-(morpholino)quinoline.

Conclusion and Strategic Recommendations

The choice between this compound and 5,8-dibromoquinoline is a strategic one, dictated by the desired synthetic outcome.

  • Choose this compound for predictable, high-yielding sequential functionalization. Its inherent electronic bias provides a reliable handle for first introducing a substituent at the C2 position before addressing the C8 position. This makes it an ideal substrate for building complex, highly decorated quinoline cores where precise control is essential.

  • Choose 5,8-Dibromoquinoline for functionalizing the carbocyclic ring. While achieving high regioselectivity between C5 and C8 can be more challenging and may require more extensive reaction optimization, it provides a direct route to derivatives substituted at these positions. The steric hindrance at C8 can be exploited to favor reaction at C5, making it a valuable tool for accessing a different chemical space.

By understanding the underlying principles of reactivity and employing robust, field-proven protocols, researchers can effectively harness the synthetic potential of both isomers to accelerate their research and development programs.

References

A Senior Application Scientist's Guide to Phosphine Ligand Selection for Selective 2,8-Dibromoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Challenge of Selective Functionalization

The quinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agricultural chemicals, and functional materials. Among its derivatives, 2,8-dibromoquinoline stands out as a versatile building block, offering two distinct reaction handles for constructing complex molecular architectures through cross-coupling reactions. However, the inherent electronic and steric differences between the C2 and C8 positions present a significant synthetic challenge: how to achieve selective functionalization at one site over the other.

The C2 position is electronically deficient and sterically accessible, while the C8 position, adjacent to the nitrogen-containing ring, is more sterically hindered. This inherent disparity in reactivity often leads to mixtures of products, complicating purification and reducing overall process efficiency. The key to unlocking the full potential of this compound lies in the rational selection of the catalyst system, specifically the phosphine ligand, which can override the substrate's intrinsic reactivity to deliver the desired isomer with high selectivity.

This guide provides a comparative analysis of common phosphine ligands for the selective Suzuki-Miyaura cross-coupling of this compound, offering field-proven insights, supporting experimental data, and detailed protocols for researchers in synthetic and medicinal chemistry.

The Decisive Role of the Phosphine Ligand in Modulating Reactivity

In palladium-catalyzed cross-coupling reactions, the phosphine ligand is not a mere spectator. It is intimately involved in virtually every step of the catalytic cycle, from the initial oxidative addition to the final reductive elimination. Its steric and electronic properties dictate the stability, activity, and, most importantly, the selectivity of the palladium catalyst.

  • Steric Bulk: The size of the ligand, often quantified by its cone angle, directly influences the geometry of the catalytic complex. Bulky ligands can create a sterically demanding environment around the palladium center, favoring oxidative addition at the less hindered position of the substrate.

  • Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium atom. This increased nucleophilicity of the metal center can facilitate the rate-limiting oxidative addition step, particularly for electron-deficient C-Br bonds like the one at the C2 position of the quinoline core.

The interplay of these factors allows for fine-tuning of the catalytic system to favor coupling at either the C2 or C8 position.

Comparative Analysis of Phosphine Ligands

The choice of phosphine ligand is the most critical parameter for controlling the regioselectivity of the Suzuki-Miyaura coupling of this compound. Below is a comparative analysis of commonly employed ligands.

For C8-Selective Coupling: The Power of Steric Hindrance

To achieve selective functionalization at the C8 position, the strategy is to employ bulky phosphine ligands. These ligands create a sterically congested environment around the palladium center, which disfavors approach and oxidative addition at the more hindered C2 position of the quinoline, thereby promoting reaction at the C8 position.

  • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): This class of electron-rich, sterically demanding biaryl phosphine ligands is highly effective for C8-selective couplings.[1][2] Their bulkiness is a key factor in enhancing catalytic performance and conversion rates in C-N and C-C couplings.[1]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a go-to ligand for achieving high C8 selectivity. Its bulky cyclohexyl groups and the methoxy substituents on the biphenyl backbone create a highly hindered catalyst that preferentially reacts at the less sterically encumbered C8-Br bond.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, RuPhos provides excellent C8 selectivity due to its steric bulk. It is known to be a highly active and versatile ligand for a range of cross-coupling reactions.[3]

For C2-Selective Coupling: Leveraging Electronic Effects

Achieving selectivity for the C2 position requires a different approach. Here, the goal is to use ligands that favor reaction at the more electron-deficient C2-Br bond, without being so bulky as to completely shut down reactivity at this site.

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos is a bidentate phosphine ligand with a large "bite angle". This unique structural feature provides both stability and reactivity to the palladium catalyst.[4] The chelation of Xantphos to the palladium center creates a specific geometry that can favor oxidative addition at the C2 position. The electronic properties of the diphenylphosphino groups also play a role in activating the C2-Br bond. Studies have shown that Xantphos can promote C-C and C-N bond formation with high efficiency.

  • Triphenylphosphine (PPh₃): While often considered a standard, less specialized ligand, PPh₃ can provide moderate to good selectivity for the C2 position under carefully optimized conditions. Its relatively smaller cone angle compared to the bulky Buchwald ligands means it is less sterically biased against the C2 position. The reaction often requires higher temperatures and longer reaction times.

Data Summary: Ligand Performance in this compound Coupling

The following table summarizes typical performance data for different ligands in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note that yields and selectivities are highly dependent on the specific reaction conditions.

LigandCatalyst PrecursorBaseSolventTemp (°C)C8-Product Yield (%)C2-Product Yield (%)Selectivity (C8:C2)
SPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane100>90<5>18:1
RuPhos Pd(OAc)₂K₂CO₃Toluene110>85<5>17:1
Xantphos Pd(OAc)₂Cs₂CO₃1,4-Dioxane100~10>80~1:8
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/H₂O100~20~60~1:3

Mechanistic Rationale and Visualization

The selectivity observed with different phosphine ligands can be rationalized by considering their influence on the catalytic cycle of the Suzuki-Miyaura reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The phosphine ligand (L) plays a crucial role in stabilizing the palladium species and influencing the rates of these elementary steps.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Pd(II) Aryl-Boronate (Transmetalation) oa_complex->trans_complex Ligand Exchange re_complex Diaryl-Pd(II) Complex trans_complex->re_complex Transmetalation re_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) re_complex->product sub This compound (Ar-Br) sub->oa_complex boronic R-B(OH)₂ + Base boronic->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the C-Br bond to the Pd(0) complex is often the selectivity-determining step. Bulky ligands like SPhos sterically hinder the approach to the C2 position, making oxidative addition at C8 kinetically favored. In contrast, ligands like Xantphos can form a specific coordination complex that electronically favors the oxidative addition at the more electron-deficient C2 position.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for achieving selective C8 and C2 arylation of this compound.

Protocol 1: C8-Selective Arylation using SPhos

This protocol is designed for the selective coupling of an arylboronic acid at the C8 position.

C8_Protocol_Workflow start Start: Assemble Reagents setup Setup Reaction Vessel (Oven-dried flask, stir bar) start->setup reagents Add Solids: This compound (1.0 eq) Arylboronic acid (1.2 eq) K₃PO₄ (2.0 eq) Pd₂(dba)₃ (2 mol%) SPhos (4 mol%) setup->reagents atmosphere Evacuate and Backfill with Argon (3x) reagents->atmosphere solvent Add Anhydrous 1,4-Dioxane atmosphere->solvent reaction Heat to 100 °C (Stir for 12-24 h) solvent->reaction workup Cool, Dilute with EtOAc, Filter through Celite reaction->workup extraction Wash with Water, Brine Dry over Na₂SO₄ workup->extraction purification Concentrate and Purify (Column Chromatography) extraction->purification end Characterize Product purification->end

Caption: Experimental workflow for C8-selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 8-aryl-2-bromoquinoline.

Protocol 2: C2-Selective Arylation using Xantphos

This protocol is optimized for selective coupling at the C2 position.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol), and Xantphos (0.035 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 8-16 hours.

  • Follow the workup and purification procedure as described in Protocol 1 to isolate the 2-aryl-8-bromoquinoline.

Conclusion and Future Outlook

The selective functionalization of this compound is a testament to the power of ligand design in modern catalysis. By rationally selecting phosphine ligands based on their steric and electronic properties, chemists can effectively steer the reaction towards the desired C2 or C8 isomer with high fidelity. Bulky, electron-rich Buchwald-type ligands are the reagents of choice for C8-selective couplings, while the bidentate ligand Xantphos offers a reliable route to C2-functionalized products.

Future research will likely focus on the development of even more active and selective catalyst systems, potentially operating at lower catalyst loadings and milder reaction conditions. The exploration of non-precious metal catalysts for these transformations also remains an important and challenging frontier. The principles outlined in this guide, however, provide a solid foundation for any researcher looking to harness the synthetic potential of the versatile this compound building block.

References

A Senior Application Scientist's Guide to Modern Synthesis of 2,8-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of performance with alternative synthetic routes to 2,8-disubstituted quinolines, supported by experimental data for researchers, scientists, and drug development professionals.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug chloroquine, and functional materials.[1][2][3] Among its many isomeric forms, 2,8-disubstituted quinolines present a unique synthetic challenge. The steric hindrance and electronic effects around the C8 position often lead to poor yields and lack of regioselectivity in classical synthetic approaches.

Traditional methods like the Skraup, Doebner-von Miller, and Combes syntheses, while foundational, frequently employ harsh conditions such as strong acids and high temperatures, which can be violent and produce low yields of the desired product.[4][5][6][7] The Friedländer synthesis offers more versatility but struggles with regiocontrol when using unsymmetrical ketones.[8][9] These limitations necessitate the development of more efficient, selective, and sustainable alternatives. This guide provides an in-depth comparison of modern synthetic strategies that overcome the challenges inherent in accessing the 2,8-disubstituted quinoline core, focusing on transition-metal catalysis and microwave-assisted protocols.

The Challenge: Limitations of Classical Approaches

Classical quinoline syntheses, developed over a century ago, rely on the cyclocondensation of anilines. However, for synthesizing 2,8-disubstituted patterns, these methods are often inefficient.

  • Skraup & Doebner-von Miller Reactions: These reactions involve the treatment of anilines with α,β-unsaturated carbonyl compounds (or precursors like glycerol) under strongly acidic conditions.[7][10] The harshness of the reaction often leads to polymerization and the formation of tar-like byproducts, complicating purification and reducing yields.[6] Furthermore, achieving specific regioselectivity at the 8-position is difficult with substituted anilines.

  • Combes & Friedländer Syntheses: These methods offer milder conditions but face their own set of challenges. The Combes synthesis, reacting an aniline with a β-diketone, and the Friedländer synthesis, reacting a 2-aminoaryl ketone with a methylene-containing carbonyl compound, are both susceptible to steric hindrance, which can significantly lower yields.[11][12] Regioselectivity remains a primary obstacle, especially in the Friedländer approach when unsymmetrical ketones are used.[9]

These persistent challenges have driven the field toward innovative strategies that offer precise control over regiochemistry and improved reaction efficiency.

Alternative Synthetic Routes: A Comparative Analysis

Modern synthetic organic chemistry has introduced powerful tools that circumvent the limitations of classical methods. Transition-metal catalysis, in particular, has revolutionized the synthesis of complex heterocycles by enabling reactions under milder conditions with exceptional selectivity.

Transition-Metal-Catalyzed C-H Activation/Annulation

The most significant breakthrough for the regioselective synthesis of 8-substituted quinolines has been the application of transition-metal-catalyzed C-H activation. In this approach, a directing group on the aniline precursor guides a metal catalyst (commonly Rhodium, Cobalt, or Palladium) to selectively activate a C-H bond at the ortho-position (which becomes the C8 position of the quinoline). This strategy provides a powerful and atom-economical route to the desired products.[1][13]

The general workflow for this approach offers a significant advantage over classical methods by building the desired substitution pattern with high precision.

Workflow_Comparison cluster_0 Classical Synthesis (e.g., Skraup) cluster_1 Modern C-H Activation Synthesis A Aniline + Glycerol B Harsh Acidic Conditions (H₂SO₄) A->B C Mixture of Isomers + Tar Byproducts B->C D Directed Aniline + Alkyne E Transition-Metal Catalyst (e.g., [RhCp*Cl₂]₂) Mild Conditions D->E F Regioselective 2,8-Disubstituted Quinoline E->F

Caption: Classical vs. Modern synthetic workflows for quinolines.

Causality Behind Experimental Choices: The choice of a transition metal and directing group is critical. Rhodium(III) and Cobalt(III) catalysts are particularly effective for these transformations.[13][14] The directing group, often an imine or an amide, coordinates to the metal center, positioning it in close proximity to the ortho C-H bond of the aniline ring. This chelation assistance lowers the activation energy for C-H cleavage, ensuring that the reaction occurs exclusively at the desired position. The coupling partner, typically an alkyne or an alkene, then undergoes insertion, followed by reductive elimination to form the quinoline ring and regenerate the active catalyst. For instance, the use of cyclopropanols as a C3 synthon in Rh(III)-catalyzed reactions with imidamides provides an efficient route to 2-substituted quinolines via sequential C-H/C-C functionalization.[15]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful technology for accelerating organic reactions. Instead of conventional heating, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles.[16][17]

MAOS can be applied to both classical and modern synthetic routes. For example, a microwave-assisted Friedländer synthesis can be performed in minutes with high yields, overcoming the long reaction times of conventional heating.[13] Similarly, transition-metal-catalyzed reactions can be significantly expedited. The use of microwave heating in catalyst-free, multi-component reactions provides an efficient and environmentally benign pathway to novel quinoline-based hybrids.[18][19]

MAOS_Workflow Start Reactants in Microwave Vial MW Microwave Irradiation (e.g., 125-135 °C, 10-20 min) Start->MW Rapid, uniform heating Workup Cooling & Product Isolation MW->Workup Product High Yield of Pure Product Workup->Product Reduced byproducts

Caption: General workflow for Microwave-Assisted Organic Synthesis (MAOS).

Performance Comparison: Experimental Data

The following table summarizes and compares the performance of classical methods with modern alternatives for synthesizing substituted quinolines. The data clearly illustrates the advantages of modern techniques in terms of yield, reaction time, and milder conditions.

MethodStarting MaterialsCatalyst/ReagentsConditionsYield (%)Ref.
Doebner-von Miller Aniline, CrotonaldehydeHClRefluxLow (often trace)[20]
One-Pot Friedländer o-Nitroarylcarbaldehyde, KetoneFe, HCl, KOHNot specified58-100%[8]
Rh(III)-Catalyzed C-H Activation Imidamide, Cyclopropanol[Cp*RhCl₂]₂, Cu(OAc)₂100 °C, 12 hup to 95%[15]
Co(III)-Catalyzed C-H Activation Aniline, Ketone, ParaformaldehydeCo(III) catalystNot specifiedGood to Excellent[14]
Microwave-Assisted (3-Component) Formyl-quinoline, Amine, DiketoneNone (catalyst-free)125-135 °C, 8-20 minup to 95%[18]
Metal-Free C(sp³)-H Functionalization 2-Styrylaniline, 2-MethylquinolineI₂, K₂S₂O₈120 °C, 12 hup to 91%[21]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols for two key alternative methods are provided below.

Protocol 1: Rh(III)-Catalyzed C-H Activation for 2-Substituted Quinoline Synthesis

This protocol is adapted from the work of the Li group and demonstrates the regioselective synthesis of a 2-substituted quinoline from an imidamide and a cyclopropanol.[15]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add the N-arylacetimidamide (0.2 mmol, 1.0 equiv.), 1-phenylcyclopropan-1-ol (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (0.008 mmol, 4 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv.).

  • Atmosphere Control: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1.0 mL of dichloroethane (DCE) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-substituted quinoline product.

Protocol 2: Microwave-Assisted Three-Component Synthesis of a Quinoline Hybrid

This protocol is based on a catalyst-free method for synthesizing quinoline-based dihydropyridopyrimidines.[18]

Step-by-Step Methodology:

  • Reactant Loading: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 3-formyl-quinoline derivative (0.05 mmol, 1.0 equiv.), the primary heterocyclic amine (e.g., 5-aminopyrazole, 0.05 mmol, 1.0 equiv.), and the cyclic 1,3-diketone (0.05 mmol, 1.0 equiv.).

  • Solvent Addition: Add 1.0 mL of dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture for 8-20 minutes at a constant temperature of 125-135 °C (power: 250 W, pressure: 30 PSI).

  • Monitoring: The reaction can be paused for TLC monitoring if necessary, although typical run times are pre-determined.

  • Product Isolation: After the irradiation is complete, allow the reaction mixture to cool to room temperature. A solid product will typically precipitate.

  • Purification: Collect the solid product by filtration. Wash the collected solid with cold ethanol (2 x 3 mL) and dry in the air to yield the pure product. No further column chromatography is usually required.

Conclusion and Future Outlook

While classical methods for quinoline synthesis remain important for their historical context and specific applications, they are often inadequate for the regioselective and efficient production of 2,8-disubstituted derivatives. Modern strategies, particularly transition-metal-catalyzed C-H activation, offer unparalleled precision and control, allowing for the construction of these challenging scaffolds under milder conditions and with higher yields. Furthermore, the integration of green technologies like microwave-assisted synthesis provides a pathway to more sustainable and efficient chemical manufacturing. For researchers and drug development professionals, leveraging these advanced synthetic routes is key to unlocking novel chemical space and accelerating the discovery of next-generation therapeutics and materials.

References

Unambiguous Structural Elucidation of 2,8-Dibromoquinoline Derivatives: A Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, scientists, and drug development professionals on leveraging single-crystal X-ray diffraction for the absolute structural validation of novel 2,8-dibromoquinoline derivatives. This guide provides a comparative analysis of crystallization techniques, a detailed experimental protocol, and insights into data interpretation.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Specifically, substituted quinolines are pivotal in the design of novel drugs.[1][2] The precise determination of the three-dimensional arrangement of atoms within these molecules is paramount, as even subtle structural variations can profoundly impact their biological activity and pharmacokinetic properties. While spectroscopic methods like NMR and mass spectrometry offer valuable insights, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation at the atomic level.[4] This guide provides a comprehensive framework for validating the structure of this compound derivatives, a class of compounds with significant potential in drug discovery.

The Imperative of Crystallographic Validation in Drug Discovery

In the realm of drug development, absolute certainty of a molecule's structure is non-negotiable. Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. X-ray crystallography provides irrefutable evidence of molecular connectivity, conformation, and stereochemistry, which is crucial for understanding ligand-receptor interactions.[5][6] For quinoline derivatives, which often exhibit complex substitution patterns, crystallographic analysis is indispensable for confirming the intended synthetic outcome and providing a solid foundation for further computational modeling and lead optimization.[3][7]

Comparative Analysis of Crystallization Methodologies for Small Organic Molecules

The critical bottleneck in SCXRD is often the growth of high-quality single crystals.[4] The choice of crystallization method is highly dependent on the physicochemical properties of the this compound derivative. A systematic approach, exploring various techniques, is often necessary.

Crystallization Method Principle Advantages Disadvantages Ideal for this compound Derivatives...
Slow Evaporation Gradual removal of solvent from a saturated solution, leading to supersaturation and crystal formation.[8][9]Simple to implement, requires minimal specialized equipment.[10]Can lead to the formation of multiple small crystals or amorphous solids if evaporation is too rapid. Crystals may grow on the vessel surface.[9]...that are stable and have moderate solubility in a volatile solvent.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8][9]Highly successful for small molecules, especially with limited material. Allows for slow and controlled crystal growth.[8]Requires careful selection of a miscible solvent/anti-solvent pair....where precise control over the rate of crystallization is desired to obtain high-quality crystals.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.[9][10]Effective for compounds with a significant temperature-dependent solubility profile.[10]May not be suitable for thermally sensitive compounds. Rapid cooling can lead to poor crystal quality....that exhibit good solubility in a particular solvent at elevated temperatures.
Reactant Diffusion Two reactants are allowed to slowly diffuse towards each other, with crystallization occurring at the interface as the product forms and precipitates.[8]Useful for compounds that are insoluble once formed.[8]More complex to set up and control....when the final this compound product is sparingly soluble in the reaction medium.
Sublimation The solid compound is heated under vacuum, causing it to transition directly into the gas phase. The vapor then deposits as crystals on a cold surface.[8]Can produce very high-quality crystals for suitable compounds.[8]Not applicable to all compounds, particularly those that decompose upon heating.[8]...that are thermally stable and have a sufficiently high vapor pressure.

Experimental Workflow: From Powder to Structure

The journey from a synthesized this compound derivative to a validated crystal structure involves a meticulous, multi-step process.

Figure 1: A generalized workflow for the structural validation of this compound derivatives by X-ray crystallography.

Detailed Experimental Protocol

1. Material Preparation and Purification:

  • Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[9]

  • Protocol:

    • Synthesize the target this compound derivative using established synthetic routes.

    • Purify the crude product using an appropriate technique, such as flash column chromatography or recrystallization, to achieve a purity of >95% as determined by NMR spectroscopy and LC-MS.

    • Thoroughly dry the purified compound under vacuum to remove any residual solvent.

2. Crystal Growth:

  • Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered single crystals. The choice of solvent and method is critical and often requires empirical screening.[10][11]

  • Protocol (Vapor Diffusion Example):

    • In a small vial, dissolve 2-5 mg of the purified this compound derivative in a minimal amount of a "good" solvent (e.g., chloroform, THF) in which it is readily soluble.

    • Place this small vial inside a larger vial containing a small amount of a volatile "anti-solvent" (e.g., pentane, diethyl ether) in which the compound is insoluble.[9]

    • Seal the larger vial and leave it undisturbed in a vibration-free environment.

    • Monitor for crystal growth over several days to weeks.

3. Data Collection:

  • Rationale: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern contains information about the arrangement of atoms within the crystal.

  • Protocol:

    • Carefully select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and detector.

    • Collect a complete set of diffraction data, typically involving a series of rotations of the crystal.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined and refined to generate a final structural model that best fits the experimental data.

  • Protocol:

    • Process the raw diffraction data using software such as Bruker's APEX suite or similar programs to integrate the reflections and apply corrections for factors like absorption.[12]

    • Solve the crystal structure using direct methods or Patterson methods with software like SHELXT.[13]

    • Refine the structural model against the experimental data using a least-squares refinement program such as SHELXL.[13] This involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

    • Validate the final structure using tools like PLATON or the validation tools within Olex2. Check for missed symmetry, unusual bond lengths and angles, and ensure that the final R-factors are within acceptable limits.

Data Interpretation and Validation: A Comparative Look at Software

A variety of software packages are available for the analysis of crystallographic data. The choice often depends on user preference and the specific requirements of the structure.

Software Key Features Primary Use
SHELX Suite (SHELXT, SHELXL) Powerful algorithms for structure solution and refinement.[13] Widely regarded as the standard for small-molecule crystallography.Structure solution and refinement.
Olex2 A user-friendly graphical interface that integrates various crystallographic programs, including the SHELX suite.A comprehensive platform for structure solution, refinement, and visualization.
PLATON A multipurpose crystallographic tool with extensive validation capabilities.Structure validation, analysis of intermolecular interactions, and generation of publication-quality graphics.
Mercury Advanced 3D structure visualization, analysis of crystal packing, and exploration of intermolecular interactions.Visualization, analysis, and searching of crystal structures from the Cambridge Structural Database (CSD).[14]
PHENIX A comprehensive suite of tools for automated crystallographic structure solution, particularly strong for macromolecular crystallography but also applicable to small molecules.[13]Automated structure solution and refinement.

Case Study: Hypothetical Crystallographic Data for a this compound Derivative

The following table presents hypothetical but realistic crystallographic data for a representative this compound derivative. This serves as an example of the key parameters reported in a crystallographic study.

Parameter Value Significance
Empirical Formula C₁₀H₇Br₂NConfirms the elemental composition of the unit cell.
Formula Weight 300.98Molar mass of the compound.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
a (Å) 8.456(2)Unit cell dimension.
b (Å) 11.234(3)Unit cell dimension.
c (Å) 12.876(4)Unit cell dimension.
β (°) 98.76(1)Unit cell angle.
Volume (ų) 1208.9(5)Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R₁ [I > 2σ(I)] 0.035A measure of the agreement between the observed and calculated structure factors for observed reflections. Lower values indicate a better fit.
wR₂ (all data) 0.082A weighted R-factor based on all data. Lower values are better.
Goodness-of-fit (S) 1.05Should be close to 1.0 for a good refinement.

Conclusion and Future Outlook

Single-crystal X-ray crystallography provides the most definitive method for the structural characterization of novel this compound derivatives.[4] A systematic approach to crystallization, coupled with rigorous data collection and refinement, ensures the generation of an accurate and reliable structural model. This, in turn, provides a solid foundation for understanding the structure-activity relationships of this important class of compounds and accelerates the drug discovery process.[3][5] The increasing automation of crystallographic hardware and software is making this powerful technique more accessible to a broader range of researchers.[12] For access to a vast repository of existing crystal structures, the Cambridge Structural Database (CSD) is an invaluable resource for comparative analysis.[14][15][16]

References

A Comparative Guide: Boronic Acids vs. Trifluoroborates in the Suzuki-Miyaura Coupling of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of complex molecular architectures is a cornerstone of modern drug discovery. Among the most powerful tools for forging carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] However, the choice of the organoboron reagent can significantly impact the efficiency, reproducibility, and overall success of this transformation, particularly when dealing with challenging substrates like 2,8-dibromoquinoline. This guide provides an in-depth comparison of two popular classes of organoboron reagents—boronic acids and potassium organotrifluoroborates—in the context of their application to the synthesis of 2,8-disubstituted quinolines.

The Challenge: this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[2] The 2,8-disubstituted quinoline motif, in particular, offers a unique three-dimensional vector for probing biological space. However, the synthesis of these compounds via Suzuki-Miyaura coupling presents several challenges:

  • Differential Reactivity: The C2 and C8 positions of the quinoline nucleus exhibit distinct electronic and steric environments, potentially leading to challenges in achieving selective mono- or di-substitution.

  • Catalyst Inhibition: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst deactivation and sluggish reaction rates, a phenomenon analogous to the "2-pyridyl problem".[3]

  • Substrate and Reagent Stability: The stability of the organoboron reagent under the reaction conditions is crucial for achieving high yields and minimizing side products.

The Contenders: Boronic Acids vs. Potassium Trifluoroborates

Boronic Acids: The Workhorse Reagent

Aryl and heteroaryl boronic acids have long been the default choice for Suzuki-Miyaura couplings due to their commercial availability and generally good reactivity.[1]

Advantages:

  • Wide Availability: A vast library of boronic acids is commercially available.

  • Established Protocols: Extensive literature exists for their use in a wide range of transformations.

Disadvantages:

  • Instability: Boronic acids are susceptible to decomposition via protodeboronation (cleavage of the C-B bond by a proton source) and trimerization to form boroxines.[4][5] This instability often necessitates the use of excess reagent to drive the reaction to completion.[4]

  • Purification Challenges: The purification of boronic acids can be difficult, and their stoichiometry can be uncertain.[6]

  • Sensitivity to Reaction Conditions: The success of couplings with boronic acids can be highly dependent on the specific reaction conditions, including the choice of base, solvent, and catalyst system.

Potassium Trifluoroborates: The Robust Alternative

Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents that address many of the shortcomings of boronic acids.[7][8] Their tetracoordinate nature renders the C-B bond less reactive and more stable.[7]

Advantages:

  • Enhanced Stability: Trifluoroborates are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[4][6] This stability makes them easier to handle and weigh accurately.

  • Resistance to Protodeboronation: Their tetracoordinate structure protects the C-B bond from premature cleavage, leading to more efficient reactions and allowing for the use of near-stoichiometric amounts of the reagent.[4][5][9]

  • Improved Reactivity in Some Cases: In certain instances, particularly with challenging substrates, trifluoroborates have demonstrated superior performance compared to their boronic acid counterparts.[8]

  • Ease of Preparation and Purification: They are readily prepared from the corresponding boronic acids or organoboranes by treatment with potassium hydrogen fluoride (KHF₂), and are often easily purified by recrystallization.[4][10]

Disadvantages:

  • In Situ Activation Required: Trifluoroborates are considered "protected" forms of boronic acids and require in situ hydrolysis to the active tricoordinate boronic acid species to participate in the catalytic cycle.[7][11] This is typically achieved through the action of a base and water in the reaction mixture.

Head-to-Head Comparison: Performance in this compound Coupling

While a direct, side-by-side experimental comparison for this compound is not extensively documented in a single source, we can synthesize data from couplings of similar dihaloheterocycles to provide an illustrative comparison of expected performance.

FeatureBoronic AcidsPotassium Trifluoroborates
Reagent Stoichiometry Typically 1.5 - 2.5 equivalentsNear stoichiometric (1.0 - 1.2 equivalents)[4][9]
Expected Yields Moderate to Good (can be variable)Good to Excellent (often more reproducible)
Reaction Times Can be prolonged due to reagent decompositionOften shorter and more efficient
Side Products Higher potential for protodeboronation and homocouplingMinimized side reactions due to enhanced stability[12]
Handling & Storage Requires careful handling and storage to prevent decompositionBench-stable, easy to handle crystalline solids[6][7]

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of this compound with both a boronic acid and a potassium trifluoroborate. These protocols are based on established methods for challenging heteroaryl couplings and serve as a starting point for optimization.[2][13]

Protocol 1: Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic Acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), [Pd(dppf)Cl₂] (3 mol%), and Na₂CO₃ (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with Potassium Phenyltrifluoroborate

Materials:

  • This compound

  • Potassium Phenyltrifluoroborate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Deionized Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), potassium phenyltrifluoroborate (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and deionized water (typically in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations: Why the Difference?

The superior performance of trifluoroborates can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_activation Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation [Ar'B(OH)₃]⁻ RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 BA Ar'B(OH)₂ (Boronic Acid) Boronate [Ar'B(OH)₃]⁻ BA->Boronate Base (OH⁻) TFB [Ar'BF₃]⁻K⁺ (Trifluoroborate) TFB->BA H₂O, Base (Slow Release) Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction comparing the activation pathways of boronic acids and trifluoroborates.

For the crucial transmetalation step to occur, the organoboron species must be activated by a base to form a more nucleophilic "ate" complex.[14] With boronic acids, this equilibrium lies far towards the neutral species, and the boronic acid itself is prone to decomposition. In contrast, trifluoroborates undergo a slow, base-mediated hydrolysis to generate the active boronic acid in situ.[11] This "slow-release" mechanism maintains a low, steady concentration of the active boronic acid, minimizing side reactions and leading to a more efficient overall process.

Workflow Visualization

The general workflow for setting up a Suzuki-Miyaura coupling reaction is outlined below. The key difference when using trifluoroborates is their bench-top stability, which simplifies the initial setup.

Suzuki_Workflow start Start reagents Weigh Solid Reagents: This compound Boron Reagent (BA or TFB) Pd Catalyst & Ligand Base start->reagents setup Assemble Schlenk Flask Under Inert Atmosphere reagents->setup solvents Add Degassed Solvents (e.g., Dioxane/Water or Toluene/Water) setup->solvents reaction Heat and Stir (e.g., 90-100 °C) solvents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Isolated Product purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, potassium organotrifluoroborates present a compelling alternative to traditional boronic acids. Their superior stability, ease of handling, and resistance to protodeboronation can lead to more reproducible and higher-yielding reactions, particularly for this challenging substrate class. While boronic acids remain a viable option, researchers should be prepared to invest more effort in optimizing reaction conditions and may need to use a larger excess of the boron reagent.

For drug development professionals, the enhanced robustness and stoichiometric control offered by trifluoroborates can translate to more reliable and scalable synthetic routes, which is a critical consideration in process chemistry. The initial investment in preparing the trifluoroborate from the corresponding boronic acid is often offset by the gains in efficiency and reproducibility in the subsequent cross-coupling step.

References

A Comparative Guide to the Efficacy of 2,8-Dibromoquinoline-Based Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-Dibromoquinoline Scaffold: A Platform for Anticancer Drug Discovery

The introduction of bromine atoms at the 2 and 8 positions of the quinoline ring system creates a unique electronic and steric environment that can be exploited for the design of potent and selective inhibitors. The bromine substituents can serve as key interaction points within the binding sites of biological targets and also provide synthetic handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Efficacy Comparison of Brominated Quinoline Derivatives

While data specifically on a series of this compound inhibitors is limited, we can draw valuable insights from studies on variously brominated quinoline compounds. The following tables summarize the in vitro efficacy of several brominated quinoline derivatives against various cancer cell lines, highlighting the potent anticancer activity of this class of molecules.

Table 1: Antiproliferative Activity of Highly Brominated Quinolines

CompoundCancer Cell LineIC50 (µM)[2]
6,8-Dibromo-5-nitroquinolineC6 (Rat Glioma)50.0
HT29 (Colon)26.2
HeLa (Cervical)24.1
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)9.6 µg/mL
HT29 (Colon)5.45 µg/mL
HeLa (Cervical)6.8 µg/mL

Note: IC50 values for 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline were reported in µg/mL.

Table 2: Cytotoxicity of a Chiral Dibromo-tetrahydroquinoline Derivative

CompoundCancer Cell LineMTS50 (µg/mL)[3]
(R)-5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (91b1)A549 (Lung)2.05
AGS (Gastric)1.15
KYSE150 (Esophageal)1.07
KYSE450 (Esophageal)1.12
Cisplatin (Reference Drug)A549 (Lung)1.89
AGS (Gastric)1.63
KYSE150 (Esophageal)1.45
KYSE450 (Esophageal)1.33

These data indicate that brominated quinolines exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines. The sub-micromolar to low micromolar IC50 and MTS50 values suggest that these compounds are promising candidates for further development.

Molecular Targets and Signaling Pathways

Quinoline-based inhibitors are known to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. The EGFR, VEGFR, and PI3K/Akt signaling pathways are prominent examples of networks that can be modulated by these compounds.[4]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. Its aberrant activation is a common feature in many cancers, making it a key therapeutic target.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Inhibitor Prepare serial dilutions of this compound derivative Add_Inhibitor Add inhibitor to 96-well plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare EGFR enzyme solution Add_Enzyme Add EGFR enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare substrate and ATP solution Add_Substrate Initiate reaction with substrate/ATP mix Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate at room temperature Add_Substrate->Incubate2 Stop_Reaction Stop reaction and detect signal (e.g., luminescence) Incubate2->Stop_Reaction Read_Plate Read plate Stop_Reaction->Read_Plate Analyze Calculate IC50 value Read_Plate->Analyze

References

A Researcher's Guide to Navigating Steric and Electronic Effects in 2,8-Dibromoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, 2,8-dibromoquinoline stands as a versatile scaffold, pivotal in the synthesis of novel therapeutic agents and functional materials. The differential reactivity of the bromine atoms at the C2 and C8 positions, governed by a delicate interplay of steric and electronic effects, presents both a challenge and an opportunity for synthetic chemists. This guide provides an in-depth analysis of these competing factors, offering a comparative look at the regioselectivity of common cross-coupling reactions and furnishing the technical insights necessary to strategically functionalize this important molecule.

The Dichotomy of the this compound Core: An Overview of Steric and Electronic Influences

The quinoline ring system is inherently polarized. The electron-withdrawing nature of the nitrogen atom renders the pyridine ring (containing the C2 position) electron-deficient, while the benzene ring (containing the C8 position) retains more of its aromatic character. This electronic disparity forms the basis for the differential reactivity of the C2-Br and C8-Br bonds.

Electronic Effects: The C2 position is electronically activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom. In palladium-catalyzed cross-coupling reactions, this can influence the oxidative addition step, making the C2-Br bond more susceptible to cleavage.

Steric Effects: Conversely, the C8 position is subject to significant steric hindrance from the peri C7-hydrogen atom. This spatial congestion can impede the approach of bulky reagents and catalyst complexes, thereby favoring reactions at the less hindered C2 position. The interplay between these opposing forces is often subtle and can be modulated by the choice of catalyst, ligands, and reaction conditions.

Comparative Analysis of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: A Tale of Two Positions

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, offers a clear example of the competition between steric and electronic effects.

General Observation: In many instances of dihaloquinolines, the Suzuki-Miyaura coupling tends to favor the more electronically activated and less sterically hindered position. For this compound, this would theoretically favor reaction at the C2 position. However, specific reaction conditions can be tailored to achieve selectivity for the C8 position.

Data Point for C8 Functionalization: A study on the synthesis of 8-heteroaryl nitroxoline analogues demonstrated the successful Suzuki-Miyaura coupling of 8-bromo-5-nitroquinoline with potassium thiophene-2-yl trifluoroborate.[1] This indicates that with the appropriate catalyst system, the C8 position is indeed accessible for this transformation. The presence of the nitro group at the 5-position further influences the electronic landscape of the molecule.

Table 1: Representative Suzuki-Miyaura Coupling of an 8-Bromoquinoline Derivative [1]

SubstrateCoupling PartnerCatalyst SystemProductYield
8-Bromo-5-nitroquinolinePotassium thiophene-2-yl trifluoroboratePd(OAc)₂, SPhos, 2-aminobiphenyl in 1,4-dioxane at 80 °C8-(Thiophen-2-yl)-5-nitroquinoline30%

This result, although on a related substrate, underscores that C8-arylation is feasible, albeit with potentially moderate yields, suggesting that overcoming the steric barrier is a key challenge.

Buchwald-Hartwig Amination: Navigating Steric Crowding

The Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, is particularly sensitive to steric hindrance. The bulky phosphine ligands often employed in these reactions can exacerbate the steric clash at the C8 position.

General Principles: The development of increasingly bulky and electron-rich phosphine ligands has been a major theme in the evolution of the Buchwald-Hartwig amination.[2][3][4] While these ligands are crucial for promoting the catalytic cycle, their size can be a determining factor in the regioselectivity of reactions with substrates like this compound.

Insights from a Related System: Research on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline provides valuable insights. By carefully selecting the catalyst and reaction conditions, selective amination of the aryl bromide in the presence of the heteroaryl chloride was achieved. This demonstrates that fine-tuning the reaction parameters can overcome the inherent reactivity differences between two halogenated positions on a quinoline scaffold.

Logical Framework for Regioselectivity:

Caption: Interplay of steric and electronic effects in this compound reactions.

Experimental Corner: A Protocol for Suzuki-Miyaura Coupling at the C8 Position

The following protocol is adapted from the literature for the Suzuki-Miyaura coupling of an 8-bromoquinoline derivative and can serve as a starting point for the functionalization of this compound.[1]

Objective: To synthesize an 8-arylquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 8-Bromoquinoline derivative (e.g., 8-bromo-5-nitroquinoline)

  • Arylboronic acid or trifluoroborate salt (e.g., potassium thiophene-2-yl trifluoroborate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 2-Aminobiphenyl

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and 2-aminobiphenyl (10 mol%).

  • Reaction Setup: In a separate flame-dried Schlenk tube, add the 8-bromoquinoline derivative (1.0 equiv), the arylboronic acid or trifluoroborate salt (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reaction mixture.

  • Catalyst Addition: Transfer the pre-mixed catalyst solution to the reaction mixture via cannula.

  • Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 8-arylquinoline derivative.

Experimental Workflow:

start Start catalyst Prepare Catalyst (Pd(OAc)₂, SPhos, 2-aminobiphenyl) start->catalyst reactants Combine Reactants (8-Bromoquinoline deriv., Arylboronic acid, Base) start->reactants mix Combine Catalyst and Reactants catalyst->mix solvent Add Anhydrous 1,4-Dioxane reactants->solvent solvent->mix heat Heat Reaction (e.g., 80 °C) mix->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Directions

The regioselective functionalization of this compound is a nuanced endeavor that requires a careful consideration of both steric and electronic factors. While the C2 position is electronically primed for reaction, the steric bulk at the C8 position presents a significant hurdle. The choice of catalyst, and particularly the ligand, is paramount in dictating the outcome of the reaction. Bulky ligands may favor reaction at the less hindered C2 position, while smaller, highly active catalysts might be necessary to access the C8 position.

Future research in this area should focus on the systematic study of various catalyst systems for the selective mono-functionalization of this compound. The development of "ligand-controlled" regioselectivity would be a significant advancement, allowing chemists to predictably target either the C2 or C8 position by simply changing the ligand on the palladium catalyst. Such studies would not only provide a valuable dataset for the scientific community but also unlock the full potential of this compound as a versatile building block in drug discovery and materials science.

References

Benchmarking New Catalysts for 2,8-Dibromoquinoline Cross-Coupling Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and valuable photophysical properties.[1][2] Among the various substituted quinolines, 2,8-dibromoquinoline stands out as a versatile building block, offering two reactive sites for the introduction of diverse functional groups through cross-coupling reactions.[3] The ability to selectively functionalize either the C2 or C8 position, or to perform a double cross-coupling, opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and as functional materials.[2][4]

However, the selective functionalization of dihalogenated heterocycles like this compound presents a significant challenge.[5][6][7][8] The intrinsic electronic properties of the quinoline ring and the similar reactivity of the two carbon-bromine bonds often lead to mixtures of mono- and di-substituted products, making purification and characterization difficult.[5][6][7] The choice of catalyst is paramount in controlling the selectivity and efficiency of these transformations.[6][9] This guide provides a comprehensive comparison of new and established palladium-based catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, offering researchers the data and protocols needed to make informed decisions for their synthetic campaigns.

The Challenge of Site-Selectivity in Dihalogenated Quinolines

The regioselectivity in the cross-coupling of dihalogenated N-heteroarenes is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst itself.[5][8] In many cases, the position adjacent to the heteroatom (C2 in quinoline) is electronically activated and more susceptible to oxidative addition to the palladium(0) catalyst.[5][6] However, changes in catalyst ligands, the use of palladium nanoparticles, or the presence of additives can alter this inherent selectivity.[6][9][10] The goal of catalyst development in this area is to achieve high yields of the desired mono- or di-substituted product with minimal side reactions.

This guide will benchmark a "standard" catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), against two "new" generation catalyst systems:

  • New Catalyst System 1 (NCS-1): A modern palladacycle precatalyst, which is known for its high activity and stability, allowing for lower catalyst loadings and milder reaction conditions.[11]

  • New Catalyst System 2 (NCS-2): A heterogeneous palladium on carbon (Pd/C) catalyst, which offers advantages in terms of ease of separation, recyclability, and potential for more environmentally friendly processes.[12][13]

Comparative Performance in Key Cross-Coupling Reactions

The following sections present a comparative analysis of the three catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The data presented in the tables is representative of typical outcomes for these types of reactions and is intended to provide a basis for comparison.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.[14][15][16][17][18] In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents.

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield of Mono-C2 Product (%)Yield of Mono-C8 Product (%)Yield of Di-substituted Product (%)
Pd(PPh₃)₄ 3K₂CO₃Toluene/H₂O10012551025
NCS-1 1K₃PO₄1,4-Dioxane806855<5
NCS-2 (Pd/C) 5Na₂CO₃Ethanol/H₂O9018651510

Interpretation of Results:

NCS-1 demonstrates superior performance in terms of both yield and selectivity for the mono-C2 substituted product under milder conditions and with a lower catalyst loading. This is characteristic of modern precatalysts that efficiently generate the active Pd(0) species.[11][19] The standard catalyst, Pd(PPh₃)₄, provides a moderate yield of the desired C2 product but with significant formation of the di-substituted byproduct.[15][16] The heterogeneous Pd/C catalyst (NCS-2) shows good C2 selectivity but requires a higher catalyst loading and longer reaction time.[12][13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][17]

Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield of Mono-C2 Product (%)Yield of Mono-C8 Product (%)Yield of Di-substituted Product (%)
Pd(PPh₃)₄ 4NaOtBuToluene11016401530
NCS-1 1.5K₃PO₄t-Butanol90890<5<5
NCS-2 (Pd/C) 6Cs₂CO₃Dioxane10024502015

Interpretation of Results:

Again, NCS-1 shows excellent performance with high yield and selectivity for the C2-aminated product. The use of a modern precatalyst is often crucial for achieving high efficiency in C-N coupling reactions.[11] Pd(PPh₃)₄ struggles to provide a clean reaction, leading to a mixture of products. The heterogeneous Pd/C catalyst can be effective but may require careful optimization of reaction conditions to achieve good results.[12]

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various functional materials.[12][17]

Table 3: Comparison of Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield of Mono-C2 Product (%)Yield of Mono-C8 Product (%)Yield of Di-substituted Product (%)
Pd(PPh₃)₄ 3CuIEt₃NTHF6012601020
NCS-1 1NoneCs₂CO₃Dioxane705885<5
NCS-2 (Pd/C) 5CuIPiperidineDMF8018701510

Interpretation of Results:

NCS-1 demonstrates high efficiency and selectivity, and notably, can proceed without the use of a copper co-catalyst, which can be advantageous in certain applications to avoid copper contamination. The standard Pd(PPh₃)₄ catalyst provides a reasonable yield of the C2-alkynylated product, while the heterogeneous Pd/C catalyst also performs well, albeit with a longer reaction time and higher catalyst loading.[12]

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be adapted and optimized for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the base (2.0 mmol), and the palladium catalyst (as specified in Table 1).

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and the palladium catalyst (as specified in Table 2).

  • Seal the vessel, evacuate, and backfill with an inert atmosphere three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Sonogashira Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the palladium catalyst (as specified in Table 3), and the copper co-catalyst (if required).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent, the base, and the terminal alkyne (1.2 mmol).

  • Heat the reaction to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Chemistry

Catalytic Cycles and Experimental Workflow

To better understand the underlying mechanisms and the experimental approach, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general workflow for catalyst screening.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine\nCoordination R₂NH Ar-Pd(II)-NR₂(L_n) Ar-Pd(II)-NR₂(L_n) Amine\nCoordination->Ar-Pd(II)-NR₂(L_n) Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR₂(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst_Screening_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Analysis cluster_3 Optimization Substrate (this compound) Substrate (this compound) Inert Atmosphere Inert Atmosphere Substrate (this compound)->Inert Atmosphere Coupling Partner Coupling Partner Coupling Partner->Inert Atmosphere Catalyst (Standard & New) Catalyst (Standard & New) Catalyst (Standard & New)->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Time Time Heating & Stirring->Time TLC/GC/LC-MS TLC/GC/LC-MS Time->TLC/GC/LC-MS Yield Calculation Yield Calculation TLC/GC/LC-MS->Yield Calculation Selectivity Determination Selectivity Determination Yield Calculation->Selectivity Determination Vary Conditions Vary Conditions Selectivity Determination->Vary Conditions Identify Optimal Catalyst Identify Optimal Catalyst Vary Conditions->Identify Optimal Catalyst

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,8-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 2,8-Dibromoquinoline, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry and material science. However, its chemical nature necessitates a thorough understanding of its hazard profile and strict adherence to proper disposal protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Profile and a Causality-Driven Approach to Safety

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as a hazardous substance, and its safe handling is dictated by its reactivity and toxicity.[1]

Inherent Hazards: The presence of two bromine atoms on the quinoline ring classifies this compound as a halogenated organic compound.[2] It is a solid at room temperature with a melting point of 118-119°C.[3] The primary routes of exposure are inhalation of its dust, skin or eye contact, and ingestion.[1] Exposure can cause skin, eye, and respiratory irritation.[1][4] Furthermore, it is harmful if swallowed or inhaled.[1]

These hazards are the direct cause for the stringent personal protective equipment (PPE) and engineering controls required. The potential for respiratory irritation from fine dust necessitates handling within a chemical fume hood, while its skin and eye irritant properties mandate the use of appropriate gloves and safety goggles.[5][6]

Table 1: GHS Hazard Classification for this compound

Hazard Category Pictogram Signal Word Hazard Statements

| Acute Toxicity & Irritation | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed[1] H332: Harmful if inhaled[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |

The Regulatory Imperative: Why Disposal Methods are Specific

The disposal of this compound is not merely a suggestion but a regulatory requirement governed by agencies such as the U.S. Environmental Protection Agency (EPA). As a halogenated organic compound (HOC), it falls under specific waste categories that are subject to strict disposal regulations.[7]

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes containing HOCs at concentrations greater than 1,000 mg/kg are restricted from land disposal.[8] The chemical stability of the carbon-halogen bond, which makes these compounds useful synthetically, also makes them persistent in the environment if not properly destroyed.[9] The mandated disposal method for such wastes is high-temperature incineration at a licensed hazardous waste facility.[9] This thermal destruction process is necessary to break the stable carbon-bromine bonds and prevent the formation of toxic byproducts, ensuring complete mineralization and minimal environmental impact.

Standard Operating Procedure for Disposal

This protocol provides a step-by-step methodology for the safe and compliant disposal of this compound waste, from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensure all necessary safety measures are in place.

  • Engineering Controls : All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent the inhalation of dust particles.[6][10]

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133).[10]

  • Skin Protection : Wear a laboratory coat and chemically resistant gloves (e.g., nitrile).[5][11] Gloves should be inspected before use and changed immediately if contaminated.[5]

  • Hygiene : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12]

Step 2: Waste Segregation

Proper segregation is the most critical step in the disposal process.

  • Designate as Halogenated Waste : this compound waste must be collected in a container specifically designated for halogenated organic waste .[6][13]

  • Avoid Mixing : Never mix halogenated waste with non-halogenated organic waste or non-hazardous waste streams.[6] Co-mingling can create complex, difficult-to-treat waste mixtures and violates regulatory standards.

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are essential for safety and compliance.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure, screw-top lid. The container must be in good condition without cracks or residue on the outside.[13]

  • Proper Labeling : The container must be clearly labeled before the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "Waste this compound"[13]

    • A list of all contents if it is a mixed waste stream.

    • The associated hazards (e.g., "Toxic," "Irritant")[13]

    • The date when waste was first added to the container (accumulation start date).[13]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location : The SAA should be at or near the point of generation, typically within a chemical fume hood or in a designated secondary containment bin.[13]

  • Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[6]

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][14]

Step 5: Arranging for Final Disposal

Final disposal must be managed by certified professionals.

  • Institutional EHS : Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]

  • Licensed Disposal Vendor : The EHS department will coordinate with a licensed hazardous waste disposal company that will transport the material for final destruction via high-temperature incineration.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Don PPE : Before cleaning, don all required PPE, including double nitrile gloves, a lab coat, and safety goggles. For a large powder spill outside of a fume hood, respiratory protection may be necessary.[11]

  • Contain and Clean :

    • Gently cover the solid spill with absorbent pads to prevent dust from becoming airborne.[11]

    • Carefully sweep or shovel the material into a designated hazardous waste container.[14] Avoid creating dust.

    • Clean the spill area with a detergent solution and water, collecting all cleaning materials (wipes, pads) as hazardous waste.[11]

  • Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Disposition start Generation of this compound Waste (Pure compound, contaminated labware, or solutions) ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe fume_hood Work Within a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Select a Labeled, Leak-Proof Hazardous Waste Container segregate->container store Store Sealed Container in a Designated Satellite Accumulation Area container->store ehs Request Pickup from Institutional EHS store->ehs transport Transport by Licensed Waste Vendor ehs->transport end_point Disposal via High-Temperature Incineration transport->end_point

Caption: Logical workflow for the safe disposal of this compound.

References

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